The table below details the key steps of telaprevir's mechanism:
| Step | Description | Key Participants |
|---|---|---|
| Target Binding | Binds active site of NS3/4A serine protease [1] | This compound, NS3/4A protease |
| Inhibition Mechanism | Forms stable, reversible covalent complex via α-ketoamide warhead with catalytic serine (Ser139) [2] [3] [4] | This compound's α-ketoamide group, Ser139 of catalytic triad |
| Primary Effect | Prevents proteolytic cleavage of HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) [2] [5] | HCV polyprotein |
| Consequence | Halts assembly of new infectious viral particles, reducing viral load [1] | - |
| Immunological Effect | Restores host innate immune signaling by preventing protease-mediated cleavage of adaptor proteins (MAVS, TRIF) [2] | Immune signaling proteins (MAVS, TRIF) |
The high-resolution crystal structure of the this compound-NS3/4A protease complex (PDB ID: 3SV6) reveals atomic-level interactions [6]. This compound's binding mode makes it susceptible to viral resistance, as single-point mutations can significantly reduce its efficacy [3].
The following table lists key resistance mutations and their effects:
| Mutation | Level of Resistance (Fold Change in IC50) | Molecular Impact on this compound Binding |
|---|---|---|
| V36A/G/L/M | Low (1.7 to 6.9-fold) [7] | Disrupts hydrophobic interactions with this compound's cyclopropyl group [7]. |
| T54A/S | Low to Medium (1.9 to 11.7-fold) [7] | Impairs binding via indirect effects on protein conformation near catalytic site [7]. |
| R155K/T | Medium (4.3 to 16.4-fold) [7] [3] | Common in genotype 1a; disrupts direct electrostatic interactions with inhibitor [3]. |
| A156V/T | High (>50-fold) [2] | Causes steric hindrance within substrate binding pocket, severely disrupting binding [2] [3]. |
The following established protocols are critical for studying this compound's inhibition mechanism and efficacy.
This method determines the atomic structure of this compound bound to the NS3/4A protease [6] [8].
This biochemical assay measures the potency of this compound by determining the concentration that inhibits 50% of protease activity [4].
This cell-based method evaluates this compound's ability to inhibit HCV replication in a live-cell system [2].
The diagram below illustrates this compound's dual mechanism of action and the location of key resistance mutations.
The first direct-acting antiviral agents (DAAs) approved for HCV genotype 1 were the NS3/4A protease inhibitors telaprevir and boceprevir. They were used in a triple therapy regimen with peginterferon and ribavirin (PR) [1] [2] [3].
The table below summarizes the core profiles of these two pioneering drugs.
| Attribute | This compound (TVR) | Boceprevir (BOC) |
|---|---|---|
| Drug Class | NS3/4A Protease Inhibitor (Linear ketoamide) | NS3/4A Protease Inhibitor (Covalent, reversible) |
| Key Mechanism | Inhibits viral polyprotein processing and replication [1]. | Covalently, reversibly binds NS3 protease active site (Ser139) [4]. |
| Dosing in Trials | 750 mg every 8 hours [3]. | Information not fully specified in search results |
| Key Naïve Patient Trial (SVR) | PROVE 1 & 2: 61%-69% SVR (24-week regimen) [3]. | SPRINT-1 & 2: Data not fully available in search results |
| Key Experienced Patient Trial (SVR) | PROVE 3: 51%-53% SVR in prior non-responders; 72%-76% in relapsers [3]. | Data not fully available in search results |
| Common Adverse Events | Rash, anemia, pruritus, nausea [2]. | Anemia, dysgeusia, neutropenia [2]. |
The discovery and development of these inhibitors relied on specific biological tools and experimental methodologies.
The primary tool for discovering and evaluating DAAs was the subgenomic HCV replicon system [5]. These are engineered RNA molecules capable of autonomous replication in human hepatoma cells (like Huh-7). A typical replicon contains the following essential elements:
The following diagram illustrates the typical workflow for a replicon-based antiviral assay.
Workflow for replicon-based screening of HCV protease inhibitors.
Real-world evidence from a Brazilian study of 715 patients provides a clear picture of the effectiveness and safety of these first-generation protease inhibitors in a diverse population, including a high proportion (59%) of cirrhotic patients [2].
The table below summarizes the key outcomes from this study.
| Parameter | Overall (n=715) | This compound (n=557) | Boceprevir (n=158) | p-value |
|---|---|---|---|---|
| Sustained Virologic Response (SVR) | 56.6% | 58.0% | 51.9% | 0.190 |
| SVR in Non-Cirrhotics | 70.6% | Not specified | Not specified | <0.001 |
| SVR in Cirrhotics | 46.9% | Not specified | Not specified | <0.001 |
| Serious Adverse Events (SAEs) | 44.2% | Not specified | Not specified | - |
| SAEs in Non-Cirrhotics | 34.8% | Not specified | Not specified | <0.001 |
| SAEs in Cirrhotics | 50.7% | Not specified | Not specified | <0.001 |
| Mortality | 0.8% (n=6) | Not specified | Not specified | - |
Predictors of Outcome: Multivariate analysis showed that SVR was associated with the absence of cirrhosis, viral recurrence after previous treatment (as opposed to non-response), a pre-treatment platelet count >100,000/mm³, and achieving a rapid virologic response (RVR). Serious adverse events were associated with female gender, age >65, a diagnosis of cirrhosis, and abnormal hemoglobin or platelet levels before treatment [2].
The low genetic barrier to resistance of first-generation protease inhibitors was a major challenge. Viral variants with resistance-associated substitutions (RASs), such as V36M, R155K, T54A, and A156S/T for this compound, can pre-exist at low frequencies or emerge rapidly under drug pressure, leading to virologic failure [5] [3]. This underscored the necessity of combining DAAs with peginterferon/ribavirin and, later, the importance of developing regimens with multiple DAAs targeting different viral proteins [3].
The journey of HCV protease inhibitor discovery, from the foundational proof-of-concept with BILN 2061 [6] to the approval of this compound and boceprevir, created a pathway for subsequent DAAs. The field has since evolved towards all-oral, interferon-free combination therapies, but the first-generation protease inhibitors were the critical first step.
Telaprevir (VX-950) represents a landmark achievement in antiviral drug development as one of the first direct-acting antiviral agents approved for hepatitis C virus (HCV) genotype 1 infection. Approved by the FDA in 2011 and subsequently withdrawn in 2015 due to the emergence of superior therapies, this compound continues to serve as a valuable molecular scaffold for understanding protease inhibition mechanisms and combating drug resistance. As an α-ketoamide serine trap inhibitor, this compound targets the HCV NS3/4A protease through a unique reversible covalent binding mechanism that forms a hemiketal intermediate with the catalytic serine residue (S139) of the enzyme. This mechanism provides the foundation for its antiviral activity but also creates vulnerabilities to resistance mutations that limited its long-term clinical utility.
The development of this compound marked a paradigm shift in HCV therapy, demonstrating that specifically targeting viral enzymes could dramatically improve sustained virologic response rates compared to interferon-based regimens alone. In clinical trials, this compound in combination with peginterferon and ribavirin achieved SVR rates of 69-75% in treatment-naïve patients compared to 44% with standard therapy alone. Despite its initial success, this compound's clinical use was hampered by significant challenges, including rapid emergence of resistance, substantial side effects (particularly rash and anemia), and demanding dosing requirements. The drug was ultimately withdrawn from the market when next-generation antivirals with superior resistance profiles and tolerability became available.
This compound (molecular formula: C~36~H~53~N~7~O~6~) is a peptidomimetic inhibitor designed to mimic the natural substrate of the HCV NS3/4A protease while incorporating strategic modifications to enhance binding affinity and resist proteolytic cleavage. Its molecular structure can be divided into several key regions, each contributing specific interactions with the protease active site:
The three-dimensional conformation of this compound when bound to NS3/4A protease adopts an extended structure that effectively mimics the natural polypeptide substrate while introducing strategic modifications to prevent cleavage and enhance binding affinity. Crystallographic studies (PDB ID: 3SV6) reveal that this compound spans the active site cleft, making numerous contacts with both conserved catalytic residues and structurally important elements.
Table 1: Functional Group Contributions to this compound Activity
| Structural Element | Chemical Role | SAR Contribution | Interaction with Protease |
|---|---|---|---|
| α-Ketoamide warhead | Electrophilic serine trap | Forms reversible covalent bond | Hemiketal formation with S139 |
| Cyclopropyl group (P1') | Hydrophobic cavity filler | Optimizes van der Waals contacts | Binds hydrophobic pocket near F43, A156 |
| Cyclohexyl group (P1) | S1 pocket binder | Enhances binding specificity | Hydrophobic interactions with protease S1 pocket |
| tert-Leucine (P2) | Steric bulk provider | Reduces proteolytic susceptibility | Contacts V36, T54, L135 |
| Pyrazine ring | Solvent-exposed moiety | Site for chemical modification | Minimal protease interaction; derivatization point |
The pyrazine ring of this compound deserves special attention as it extends into the solvent-exposed region and has been successfully exploited as a synthetic handle for structural modification. Research has demonstrated that this moiety can be derivatized with various linkers without significantly compromising protease binding affinity, enabling the development of PROTAC conjugates that retain inhibitory activity while gaining new functional capabilities.
The clinical efficacy of this compound was substantially limited by the rapid emergence of resistance-associated substitutions (RAS) in the HCV NS3/4A protease. The shallow substrate-binding cleft and high replication rate of HCV facilitated the selection of variants with reduced drug susceptibility while maintaining sufficient catalytic function for viral replication. The most clinically significant mutations occurred at positions V36, T54, R155, and A156, with each conferring distinct levels of resistance through different molecular mechanisms.
V36 mutations (V36A/G/L/M) typically confer low-level resistance (2-5 fold increase in IC~50~) with minimal impact on viral replication capacity. Structural analyses indicate that V36 is located in the interior of the protease, distant from the active site, yet its substitution with smaller residues reduces hydrophobic contacts with the P2 tert-leucine moiety of this compound. Molecular dynamics simulations suggest that V36 mutations may enhance protein flexibility, potentially affecting the conformational stability of the inhibitor-binding pocket.
T54 mutations (T54A/S) demonstrate differential resistance levels, with T54A conferring medium-level resistance (approximately 7-fold increase in IC~50~) while T54S shows only low-level resistance. Position T54 is situated at the C-terminal end of the β3 strand, adjacent to loops forming the binding cavity. T54A mutation likely creates a small cavity that subtly alters the positioning of catalytic residues and affects interaction with the this compound cyclopropyl group. The more conservative T54S mutation causes less structural perturbation, explaining its lower resistance profile.
A156 mutations (A156V/T/S) produce high-level resistance (20-100 fold increase in IC~50~) with significant impairment of viral fitness. A156 directly lines the S1 binding pocket and interacts with the this compound cyclopropyl group. Substitution with bulkier residues (valine, threonine) creates steric clashes that directly interfere with inhibitor binding while also affecting substrate processing.
Table 2: this compound Resistance Mutations and Biochemical Properties
| Mutation | Location in NS3 | Fold Resistance | Impact on Viral Fitness | Molecular Mechanism |
|---|---|---|---|---|
| V36A/M/G/L | β1 strand (interior) | 2-5x | Low | Reduced hydrophobic contacts with P2 moiety |
| T54A/S | β3 strand (interior) | 2-7x | Low-medium | Altered hydrophobic packing near catalytic triad |
| R155K/T | Surface loop | 3-8x | Medium | Disrupted ionic interactions with D168 |
| A156V/T | S1 pocket | 20-100x | High | Steric hindrance with cyclopropyl group |
| V36A+R155K | Multiple sites | >100x | Medium | Combined effects of individual mutations |
The molecular underpinnings of this compound resistance have been elucidated through high-resolution crystal structures of the NS3/4A protease complexed with this compound and other protease inhibitors. Analysis of these structures reveals that resistance mutations typically operate through several distinct mechanisms rather than simple steric hindrance:
Research published in PLoS Pathogens [1] utilizing 16 high-resolution crystal structures of this compound and other protease inhibitors in complex with wild-type and mutant proteases revealed that this compound's susceptibility to resistance stems from its direct interaction with residues that commonly mutate (R155, A156). This contrasts with next-generation inhibitors like MK-5172 that interact primarily with the catalytic triad, providing activity against a broader spectrum of resistant variants.
A revolutionary approach in this compound analog development has emerged through the application of proteolysis-targeting chimeras (PROTACs). This strategy conjugates this compound to E3 ubiquitin ligase-recruiting ligands, creating bifunctional molecules that both inhibit and induce degradation of the HCV NS3/4A protease. The most promising compounds in this class include:
These degraders maintain sub-micromolar inhibitory activity against NS3/4A while gaining the ability to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation of the viral protease. The optimized degrader DGY-08-097 demonstrates particularly impressive characteristics, with a DC~50~ (concentration for 50% degradation) of 50 nM at 4 hours in cellular assays.
The structural basis for these PROTAC molecules leverages the solvent-exposed pyrazine ring of this compound as an attachment point for linkers of varying composition and length. This design strategy preserves the critical interactions between this compound and the protease active site while appending the E3 ligase recruitment functionality. Importantly, DGY-08-097 does not induce degradation of typical immunomodulatory imide drug (IMiD) neosubstrates such as IKZF1 and IKZF3, demonstrating unexpected ligand-dependent substrate specificity [2].
The most significant advantage of PROTAC-based this compound analogs lies in their enhanced activity against resistant viral variants. Traditional enzymatic inhibitors like this compound require high target occupancy to achieve efficacy, making them highly susceptible to point mutations that reduce binding affinity. In contrast, degrader molecules operate catalytically and can effectively eliminate the target protein even with reduced binding affinity.
Experimental evidence demonstrates that DGY-08-097 maintains potent antiviral activity against mutant proteases that confer strong resistance to this compound. This includes variants with mutations at positions V36, T54, R155, and A156. The ability to overcome resistance mutations stems from two key factors:
This approach represents a paradigm shift in antiviral development, demonstrating that targeted protein degradation can potentially address the critical challenge of drug resistance that has long plagued antiviral therapies.
Recent research has explored the repurposing potential of this compound against SARS-CoV-2, revealing unexpected activity against multiple targets in the viral lifecycle. Computational and in vitro studies indicate that this compound exhibits:
Molecular docking studies suggest that this compound binds to the active site of SARS-CoV-2 M~pro~ in a conformation that leverages its inherent affinity for viral proteases. While the potency against SARS-CoV-2 is moderate compared to its anti-HCV activity, this research demonstrates the potential for scaffold repurposing and highlights the importance of the this compound structural framework for broad-spectrum protease inhibition [3] [4].
Enzymatic inhibition assays form the cornerstone of this compound analog characterization, providing quantitative data on inhibitor potency and mechanism of action. The standard protocol for assessing NS3/4A protease inhibition involves:
For reversible covalent inhibitors like this compound, additional kinetic characterization is essential to determine the association (k~on~) and dissociation (k~off~) rates. This involves pre-incubating enzyme with inhibitor for varying time periods before measuring residual activity, enabling calculation of the inactivation rate constant.
Replicon systems provide the primary method for evaluating this compound analog activity in a cellular context that recapitulates HCV RNA replication. The standard protocol includes:
For resistance profiling, introduce specific mutations (V36A, T54A, R155K, A156V/T) into the replicon system using site-directed mutagenesis and compare analog potency against wild-type and mutant replicons.
The evaluation of PROTAC-based this compound analogs requires specialized methodologies to quantify target degradation:
X-ray crystallography provides atomic-level insights into analog-protease interactions, guiding rational design:
Molecular dynamics simulations complement experimental structures by modeling conformational flexibility and mutation effects:
The following diagram illustrates the key experimental workflows for comprehensive characterization of this compound analogs:
Figure 1: Comprehensive characterization workflow for this compound analogs, integrating biochemical, cellular, and structural methodologies.
The structure-activity relationship of this compound analogs provides valuable insights for antiviral drug development, particularly in addressing the persistent challenge of drug resistance. While this compound itself has been superseded by superior therapies in clinical practice, its structural framework continues to inform the design of next-generation antiviral agents with enhanced properties.
The most promising developments in this field leverage innovative mechanisms beyond traditional occupancy-driven inhibition, particularly targeted protein degradation. PROTAC-based this compound analogs represent a paradigm shift by simultaneously inhibiting and eliminating the viral target, demonstrating superior activity against resistant variants that undermine conventional inhibitors. This approach may potentially be extended to other challenging viral targets where drug resistance limits therapeutic options.
The table below summarizes the key preclinical characteristics of this compound identified from the literature [1].
| Preclinical Characteristic | Findings for this compound (VX-950) |
|---|---|
| Mechanism of Action | Peptidomimetic, covalent, reversible inhibitor of the HCV NS3/4A serine protease. An alpha-ketoamide that acts as a covalent trap for the catalytic serine [2] [1]. |
| Biochemical Potency (IC₅₀) | Achieved sub-nanomolar to low nanomolar potency against NS3/4A proteases from genotypes 1, 4, 5, and 6. Maintained potency against genotypes 2b and 3a in the single-digit nanomolar range [1]. |
| Selectivity | Demonstrated high selectivity; a concentration 35,000-fold higher than its IC₅₀ for NS3/4A did not appreciably inhibit a panel of 79 human proteases, receptors, and transporters [1]. |
| Cell-Based Antiviral Activity | In an HCV genotype 1b replicon system, the half-maximal effective concentration (EC₅₀) was 1.8 nM. The concentration required to eliminate the replicon from cells was 45 nM [1]. |
| Synergy with Interferon | Peginterferon alfa-2a displayed significant antiviral synergy with this compound, reducing the concentration required to eliminate the HCV replicon from cells [1]. |
| Key Animal Model Findings | In rats and monkeys, a 30 mg/kg oral dose resulted in liver concentrations 12 hours after dosing that exceeded the concentration required to eliminate the HCV replicon from cells, indicating favorable tissue penetration [1]. |
The search results provide some detail on the key experiments used to characterize this compound preclinically [1].
The following diagram illustrates the key steps and decisions in the preclinical investigation of this compound's mechanism.
> The preclinical development pathway of this compound, highlighting key experimental phases and a major challenge that was overcome.
Telaprevir (LY-570310, MP-424, VX-950) represents a significant milestone in antiviral therapy as the first HCV NS3/4A protease inhibitor approved by the FDA in 2011 for treating chronic hepatitis C virus genotype 1 infection in combination with pegylated interferon and ribavirin. This peptidomimetic compound features a complex molecular architecture containing multiple stereocenters and a bicyclic proline scaffold that enables potent inhibition of the viral protease through tight-binding transition state analog behavior. The clinical development of this compound marked a paradigm shift in HCV treatment, demonstrating substantially improved sustained virological response rates in both treatment-naïve and treatment-experienced patients compared to previous standard of care regimens [1]. The tetrapeptide-derived structure incorporates unique structural elements including an N-cyclopropyl α-hydroxy-β-amino-hexanamide fragment, a bicyclic amino acid component, and a pyrazinecarboxylic acid cap, all assembled with precise stereochemical control to optimize target binding and pharmacokinetic properties [1].
The molecular structure of this compound contains four critical stereocenters that must be rigorously controlled to maintain optimal binding to the NS3/4A protease active site. The stereochemical configuration significantly influences the pharmacological activity and metabolic stability of the molecule, necessitating efficient asymmetric synthesis approaches throughout the manufacturing process. The (1S,3aS,6aR) configuration of the bicyclic amino acid fragment creates a rigid scaffold that mimics the natural substrate conformation while enhancing proteolytic resistance [1].
Table 1: Key Stereocenters in this compound Structure
| Location in Molecule | Stereochemical Configuration | Structural Role | Synthetic Control Method |
|---|---|---|---|
| Bicyclic amino acid fragment | (1S,3aS,6aR) | Provides rigid conformational constraint | Diastereoselective lithiation/chiral resolution |
| α-hydroxy-β-amino acid segment | (2S,3S) | Transition state isostere | Epoxidation-azidation/resolution or Passerini reaction |
| Cyclohexylglycine moiety | (S) | Side chain optimization | Chiral pool or asymmetric synthesis |
| tert-Leucine component | (S) | Protease binding element | Chiral pool synthesis |
The bicyclic pyrrolidine system adopts a trans-fused conformation that effectively pre-organizes the molecule for optimal interaction with the protease catalytic triad, while the α-hydroxy-β-amino acid component serves as a transition state analog that mimics the tetrahedral intermediate formed during peptide bond hydrolysis [1]. This strategic molecular design enables this compound to achieve potent inhibition with dissociation constants in the low nanomolar range against HCV NS3/4A protease.
Schematic Representation: The four critical stereocenters in this compound and their respective structural functions.
The synthesis of this compound has been accomplished through several strategic approaches, ranging from initial linear peptide coupling sequences to more convergent fragment assembly methods. The evolution of synthetic routes demonstrates a progressive improvement in convergency, stereocontrol, and overall process efficiency [1].
Table 2: Comparison of this compound Synthetic Strategies
| Synthetic Approach | Key Features | Steps (Longest Linear Sequence) | Overall Yield | Stereochemical Control Method |
|---|---|---|---|---|
| Initial linear peptide synthesis | Sequential fragment coupling | 15-20 steps | Low (1-5%) | Chiral pool residues & resolution |
| Convergent fragment assembly | Simultaneous coupling of three main fragments | 10-15 steps | Moderate (10-20%) | Chiral resolution & asymmetric synthesis |
| Biocatalytic/MCR approach | Enzymatic desymmetrization & Passerini/Ugi reactions | <10 steps | High (30-40%) | MAO-N catalysis & substrate control |
The initial discovery route employed a linear strategy involving sequential coupling of individual amino acid components, followed by global deprotection and final functionalization. This approach suffered from lengthy linear sequences and moderate overall yields but established the fundamental synthetic blueprint for this compound construction [1]. The improved manufacturing route adopted a more convergent strategy, preparing key fragments in parallel followed by strategic coupling to reduce the longest linear sequence and improve throughput. The most innovative biocatalytic/MCR approach integrated monoamine oxidase (MAO-N) mediated desymmetrization with multicomponent reactions (Passerini/Ugi) to dramatically reduce step count while maintaining excellent stereocontrol [1] [2].
Schematic Representation: Strategic approaches for this compound synthesis showing evolution from linear to convergent methodologies.
The bicyclic amino acid moiety represents one of the most structurally complex components of this compound, requiring efficient methods for constructing the trans-fused [3.3.0] bicyclic system with precise stereochemical control. The initial synthetic approach employed a reductive deoxygenation strategy starting from commercially available N-Cbz-4-oxo-perhydrocyclopenta[c]pyrrole-1-carboxylate (3.11). This route involved reduction with NaBH₄ followed by Barton deoxygenation via xanthate formation and radical reduction with tributyltin hydride/AIBN [1]. While effective for gram-scale synthesis, this sequence presented significant process limitations for manufacturing, including the use of toxic tin reagents and challenging waste stream management [1].
The improved large-scale synthesis developed by Vertex process chemists utilized a diastereoselective lithiation approach. Beginning with 3-azabicyclo[3.3.0]nonane (3.16), protection with Boc₂O followed by lithiation with Pr₂DBN ligand and trapping with CO₂ provided racemic trans-N-protected amino acid 3.18. Chiral resolution using either 1,2,3,4-tetrahydro-1(S)-naphthlamine or (R)-α-methylbenzylamine afforded the desired (1S)-amino acid in high enantiomeric excess. Subsequent conversion to tert-butyl ester 3.19 using Boc₂O and DMAP, followed by selective Boc cleavage with methanesulfonic acid, yielded the key fragment as an oxalate salt [1]. This optimized route eliminated toxic reagents and improved scalability while maintaining excellent stereochemical purity.
Multiple synthetic routes have been developed for this critical fragment, which contains the key α-hydroxy-β-amino acid motif that functions as a transition state analog. The first generation approach commenced with CBz-norvaline 3.1, which was converted to a Weinreb amide followed by reduction to aldehyde 3.2 using LiAlH₄ in THF. The α-hydroxy-β-amino acid skeleton was constructed through cyanohydrin formation and hydrolysis, followed by amide coupling with cyclopropylamine using EDC-HOBt, and final hydrogenolysis over Pearlman's catalyst [1].
An alternative Passerini reaction approach provided a more direct route by treating the aldehyde intermediate with cyclopropyl isocyanide to form the α-hydroxy-β-amino acid skeleton in a single step. While more convergent, this method still required the challenging large-scale preparation of the unstable aldehyde intermediate [1]. The commercial manufacturing route employed a highly efficient epoxidation-azidation sequence starting from hexenoic acid 3.6. Coupling with cyclopropylamine via mixed anhydride yielded amide 3.7, which was epoxidized with urea-hydrogen peroxide in the presence of TFAA and p-toluenesulfonic acid. Epoxide 3.8 underwent ring opening with sodium azide and magnesium sulfate, followed by hydrogenation over Pd/C to provide racemic 3-amino-2-hydroxyhexanoic acid 3.10. Chiral resolution via deoxycholic acid salt formation, followed by acid treatment, yielded the desired (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide HCl salt 3.P1 with >99% ee [1].
The final assembly of this compound employs standard peptide coupling methodology with careful protection/deprotection strategies to minimize epimerization and ensure proper stereochemical integrity. Representative experimental procedures from the literature include:
Dipeptide Fragment Coupling: To a solution of bicyclic amino ester oxalate salt 3.19 (1.0 equiv) and N-Cbz-L-t-leucine (1.05 equiv) in DCM at 0°C, add HBTU (1.1 equiv) and DIPEA (3.0 equiv). Stir the reaction mixture at 0°C to room temperature for 12-16 hours. Quench with saturated aqueous NH₄Cl solution, extract with DCM, dry over Na₂SO₄, and concentrate to obtain protected dipeptide 3.28 [3].
Hydrogenolysis for Cbz Removal: Charge protected dipeptide 3.28 (1.0 equiv) and Pd(OH)₂/C (Pearlman's catalyst, 20 wt%) in ethanol/THF (1:1). Apply H₂ atmosphere (50 psi) and stir at room temperature for 4-6 hours. Filter through Celite and concentrate to obtain free amino ester 3.29 [1].
Tripeptide Assembly: Dissolve amino ester 3.29 (1.0 equiv) and N-Cbz-L-cyclohexylglycine 3.P4 (1.05 equiv) in DMF. Cool to 0°C and add HATU (1.1 equiv) and DIPEA (3.0 equiv). Warm to room temperature and stir for 12 hours. Pour into water and extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain protected tripeptide [3].
Pyrazine Incorporation: Subject the tripeptide ester to hydrogenolysis as described above to remove Cbz group. Couple the resulting free amine with pyrazinecarboxylic acid 3.P5 (1.05 equiv) using EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) in DMF at 0°C to room temperature for 12 hours. After workup, hydrolyze the t-butyl ester with HCl in formic acid to provide common intermediate 3.25 [1].
P1 Fragment Incorporation: Combine tripeptide acid 3.25 (1.0 equiv) and P1 fragment hydrochloride salt (1.05 equiv) in DMF. Cool to 0°C and add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at 0°C to room temperature for 12 hours. Concentrate under reduced pressure and purify by column chromatography to obtain protected this compound precursor [3].
Alcohol Oxidation: Dissolve the alcohol precursor (1.0 equiv) in DCM (0.1 M concentration). Add Dess-Martin periodinane (1.2 equiv) portionwise at 0°C. Warm to room temperature and stir for 3-6 hours. Quench with saturated NaHCO₃/sodium thiosulfate solution, extract with DCM, dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethyl acetate/heptane to obtain pure this compound [1]. Alternative oxidation can be performed using NaOCl (1.5 equiv) with catalytic TEMPO (0.1 equiv) in DCM/water biphasic system at 0°C for 1-2 hours [3].
Recent advances in this compound synthesis have focused on integrating biocatalytic methods and multicomponent reactions to dramatically improve synthetic efficiency. One particularly innovative approach utilizes monoamine oxidase (MAO-N) variants for the desymmetrization of 3,4-substituted meso-pyrrolidines (70) to afford enantiomerically pure imine (71), followed by nucleophilic addition to give pyrroline derivatives (72) with 98% ee in an overall oxidative Strecker or Mannich process [1].
A highly convergent synthesis published in Chemical Communications demonstrates the strategic combination of biocatalysis and multicomponent reactions to achieve this compound in significantly fewer steps. This approach employs an Ugi-type three-component coupling reaction where N-formyl-(S)-2-amino-1-pentanol 3.33 is oxidized to the aldehyde by Dess-Martin periodinane, followed by in situ Passerini reaction with cyclopropyl isocyanide to produce N-formyl-(S)-3-amino-2-acetoxyhexanamide 3.35 [2]. Dehydration with triphosgene-NMM at -30°C produces isocyanide intermediate 3.37, which undergoes a second three-component coupling with an imine generated by enantioselective oxidation of bicyclic amine 3.16 by monoamine oxidase, thereby completing the carbon skeleton assembly for the API [1].
Telaprevir is a direct-acting antiviral (DAA) and is specifically classified as a NS3/4A protease inhibitor [1] [2] [3]. Its mechanism is characterized by a covalent, reversible interaction with the viral enzyme [4]. The NS3/4A protease is essential for the viral life cycle, as it cleaves the HCV-encoded polyprotein into mature functional proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication [1] [3]. By binding to the active site of this protease, this compound prevents this cleavage, thereby halting the production of infectious viral particles [2] [3].
Furthermore, the NS3/4A protease also cleaves certain host cell proteins, effectively interfering with the host's innate immune signaling pathways (such as those involving TRIF and Cardif) that would otherwise trigger an antiviral state [3]. Therefore, inhibiting NS3/4A with this compound has a dual effect: it directly suppresses viral replication and indirectly restores the host's innate immune response [2] [3].
The following diagram illustrates this mechanism and its consequences.
This compound inhibits NS3/4A protease, blocking viral replication and restoring host immunity.
The potency and clinical efficacy of this compound are summarized in the table below.
| Parameter | Value / Characterization | Context / Significance |
|---|---|---|
| Molecular Target | NS3/4A serine protease (HCV genotype 1) | Target of the direct-acting antiviral class [1] [3]. |
| Inhibitory Potency (IC₅₀) | 10 nM (enzyme assay) | Demonstrates high potency against the target enzyme [1]. |
| Clinical Efficacy (SVR) in Phase III Trials | Sustained Virologic Response (SVR) is defined as undetectable HCV RNA 24 weeks post-treatment [4]. | |
| ・ Treatment-naïve patients | 74%–79% | Compared to 46% with peginterferon alfa and ribavirin (PR) alone [5]. |
| ・ Treatment-experienced patients | 32%–86% | Varies by prior response; compared to 5%–22% with PR alone [5]. |
| Barrier to Resistance | Lower than NS5B inhibitors | Amino acid substitutions at positions 155, 156, or 168 can confer resistance [1]. |
The barrier to the development of resistance for NS3/4A protease inhibitors like this compound is generally lower than for other DAAs, such as NS5B inhibitors [1]. Resistance emerges through the selection of pre-existing or new viral variants with specific amino acid substitutions in the NS3 protease domain that reduce drug binding. The primary mutations known to confer resistance to this compound occur at amino acid positions 155, 156, and 168 [1]. Substitutions in the enzyme's catalytic triad (H58, D82, S139) can also alter drug affinity [1]. This necessitates the use of this compound in combination with other antivirals to suppress the emergence of resistant viral strains.
This compound was never approved as a monotherapy. Its label indicated it must be used in combination with peginterferon alfa and ribavirin (PR)—a regimen known as triple therapy [1] [4]. This combination is crucial because it attacks the virus through multiple mechanisms, resulting in a synergistic effect that significantly increases Sustained Virologic Response (SVR) rates and reduces the likelihood of viral resistance [6] [2] [4]. In clinical practice, this regimen led to high rates of adverse events, with one study reporting 97.3% of patients experiencing at least one AE [5].
While this compound represented a major advance in HCV therapy, its use has been superseded. This compound has been withdrawn from the market [1]. This was due to its challenging pharmacological profile (e.g., drug-drug interaction potential, dosing frequency), significant side effects (e.g., rash, anemia), and the subsequent development of newer DAA regimens that are more potent, have higher barriers to resistance, and are better tolerated [6] [4].
This compound is a pioneering NS3/4A protease inhibitor with a well-defined pharmacodynamic profile. Its mechanism of action involves potent, reversible inhibition of a key viral enzyme, which disrupts polyprotein processing and viral replication. While its use in clinical practice was limited by a low barrier to resistance and significant adverse effects, leading to its eventual market withdrawal, it remains an important milestone in the history of antiviral drug development.
| Mutation(s) | Level of Resistance | Prevalence & Notes |
|---|---|---|
| V36A/M, T54A/S, R155K/T/I/M, A156S | Lower-level (3-25 fold IC₅₀ increase) [1] | Commonly emerge during therapy; often associated with virologic failure in the PR-only treatment phase or relapse [1]. |
| A156T/V, V36M+R155K | Higher-level (>25 fold IC₅₀ increase) [1] | Often linked to virologic failure during the telaprevir dosing phase [1]. A156 variants significantly reduce binding affinity [2]. |
| D168A/V/E/G/N/T/Y/H | Resistant to other PIs (e.g., ITMN-191, BILN-2061) [3] | Not a primary resistance pathway for this compound but critical for later-generation macrocyclic inhibitors [3] [2]. |
The structural basis for resistance is explained by the "substrate envelope" model:
The following methodologies are standard for identifying resistance mutations in a research setting.
This method determines the dominant viral sequence in a patient's sample [1].
This more sensitive method detects minor variants that may be missed by population sequencing [4].
Recent research explores innovative strategies to design therapies with a higher barrier to resistance.
The diagrams below summarize the core concepts of the substrate envelope theory and the innovative degrader technology.
Summary of the substrate envelope theory and the novel degrader approach to overcoming resistance.
The HCV life cycle is entirely intracellular, with the virus heavily dependent on host cellular machinery for its replication [1]. The table below outlines the major stages and the viral and host factors involved, many of which serve as potential or actual therapeutic targets.
| Life Cycle Stage | Key Viral Components | Key Host Cellular Factors | Therapeutic Significance |
|---|---|---|---|
| Viral Entry [1] [2] | E1/E2 glycoproteins, ApoE | SR-B1, CD81, CLDN1, OCLN, LDLR, HSPGs [1] | Potential target for entry inhibitors; helps define hepatotropism [1] |
| Polyprotein Translation & Proteolytic Processing [2] [3] | HCV IRES, Polyprotein, NS2 protease, NS3/4A protease | Host signal peptidases | NS3/4A protease is a major drug target (e.g., Glecaprevir) [4] |
| RNA Replication [2] | NS5B RdRp, NS3 helicase, NS4B, NS5A | Membranous web components | NS5B is a target for nucleos(t)ide and non-nucleoside polymerase inhibitors |
| Assembly & Release [1] [2] | Core protein, E1/E2, NS5A | ApoE, DGAT1, VLDL assembly pathway | Association with lipoproteins forms "lipo-viro-particles," aiding immune evasion [1] |
The NS3/4A protease is a primary target for Direct-Acting Antivirals (DAAs). It is a serine protease consisting of the N-terminal domain of the NS3 protein complexed with its cofactor, NS4A [3]. Its essential functions make it an excellent drug target:
The following diagram illustrates the mechanism of action of protease inhibitors and the site of a novel degrader technology.
Mechanisms of NS3/4A protease inhibition and induced degradation.
HCV protease inhibitors are peptidomimetic molecules that competitively block the enzyme's active site, preventing polyprotein cleavage [4] [3]. Their names typically end in "-previr" [6].
| Drug Name | Chemical Class | Approval Status (US) | Key Clinical Context |
|---|---|---|---|
| Boceprevir [4] | Linear α-ketoamide | Withdrawn (2015) | First-generation, used with Peg-IFN/Ribavirin |
| This compound [4] [3] | Linear α-ketoamide | Withdrawn (2015) | First-generation, proof-of-concept in triple therapy |
| Simeprevir [4] | Macrocyclic | Withdrawn (2018) | Second-generation, improved efficacy |
| Glecaprevir [4] | Macrocyclic | Approved (2017) | Part of pangenotypic combo Mavyret (with pibrentasvir) |
| Grazoprevir [4] | Macrocyclic | Approved (2016) | Part of pangenotypic combo Zepatier (with elbasvir) |
| Paritaprevir [4] | Macrocyclic | Withdrawn (2018) | Used in Viekira Pak (boosted with ritonavir) |
A major challenge with early protease inhibitors was the rapid emergence of drug-resistant viral variants due to HCV's high replication rate and the low fidelity of its RNA-dependent RNA polymerase [7] [3]. The table below lists key resistance-associated substitutions (RAS) that diminish the efficacy of protease inhibitors.
| Residue | Substitutions | Drugs Affected |
|---|---|---|
| R155 | K, T, I, M, G, L, S, Q | Boceprevir, this compound, ITMN-191, BILN-2061, TMC435 [7] |
| A156 | V, T, S, I, G | Boceprevir, this compound, ITMN-191, BILN-2061, TMC435 [7] |
| D168 | A, V, E, G, N, T, Y, H | ITMN-191, BILN-2061, TMC435 [7] |
| V36 | A, M, L, G | Boceprevir, this compound [7] |
| Q80 | K, R, H, G, L | TMC435 [7] |
Structural analyses reveal that mutations conferring the strongest resistance occur where the drug molecule protrudes beyond the consensus volume occupied by the natural polypeptide substrates (the "substrate envelope") [7]. This means mutations at these positions selectively weaken inhibitor binding without compromising the protease's ability to recognize and process its viral substrates [7].
A novel strategy to overcome resistance involves proteolysis-targeting chimeras (PROTACs). These heterobifunctional small molecules are designed to both inhibit and induce the degradation of the target protein [5].
Biochemical Protease Inhibition Assay:
Cell-Based Antiviral Activity Assay:
Resistance Selection Studies:
The field of HCV therapy has been transformed by DAAs, with protease inhibitors playing a central role. Current research focuses on overcoming resistance and developing novel mechanistic approaches, such as targeted degradation, which may also inform antiviral strategies against other pathogens.
Telaprevir (VX-950) represents a significant milestone in antiviral therapy, serving as a first-generation direct-acting antiviral agent specifically developed for the treatment of hepatitis C virus (HCV) genotype 1 infection. As a potent inhibitor of the HCV NS3/4A serine protease, this compound directly targets viral replication, marking a substantial advancement beyond the previous standard of care based on pegylated interferon and ribavirin. The clinical approval of this compound in 2011 revolutionized HCV treatment paradigms, offering improved sustained virological response rates for difficult-to-treat patient populations. However, the pharmacokinetic profile of this compound presents several analytical challenges, including significant variability between individuals, the existence of an inactive R-diastereomer (VRT-127394), and the potential for ex vivo interconversion between isomeric forms. These factors necessitate precise and reliable bioanalytical methods for accurate quantification in biological matrices to support therapeutic drug monitoring, pharmacokinetic studies, and dose optimization in clinical practice [1] [2] [3].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for the bioanalysis of this compound due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. The development and validation of robust LC-MS/MS methods are critical for obtaining reliable concentration data that informs clinical decision-making. This application note provides a comprehensive compilation of validated LC-MS/MS methods for this compound quantification in human plasma, encompassing detailed experimental protocols, method validation data, and practical considerations for implementation in regulated bioanalytical laboratories. These methods enable researchers to address the complex analytical challenges associated with this compound monitoring, including the need for isomer separation, prevention of ex vivo interconversion, and achievement of sufficient sensitivity to capture the complete pharmacokinetic profile [1] [2] [3].
Table 1: Key Characteristics of this compound and Its R-Diastereomer
| Parameter | This compound (VX-950) | R-Diastereomer (VRT-127394) |
|---|---|---|
| Therapeutic Category | HCV NS3/4A protease inhibitor | Inactive metabolite/isomer |
| Molecular Weight | 679.85 g/mol | 679.85 g/mol |
| Active Form | Yes | No (significantly reduced antiviral activity) |
| MRM Transition | 680.59→322.42 | 680.59→322.42 |
| Chromatographic Separation | Required from R-diastereomer | Required from this compound |
| Stability Concern | Potential ex vivo interconversion | Potential ex vivo interconversion |
The analytical methods for this compound quantification employ advanced LC-MS/MS systems configured with reversed-phase chromatography and positive ion electrospray ionization (ESI+). The core instrumentation typically includes a high-performance liquid chromatography system comprising a binary or quaternary pump, autosampler maintained at 4-10°C, and a column oven with precise temperature control. The detection system consists of a triple quadrupole mass spectrometer equipped with electrospray ionization source operated in positive ion mode. Data acquisition and processing are performed using vendor-specific software packages capable of controlling the instrument and processing quantitative data [1] [2] [3].
Chromatographic separation represents a critical aspect of this compound bioanalysis due to the necessity of resolving the active drug from its inactive R-diastereomer (VRT-127394). Two predominant approaches have been successfully validated: gradient elution and isocratic separation. The gradient method utilizes an Accucore C18 column (2.1 × 75 mm, 2.6 μm) with mobile phase A consisting of water:ammonia (25%) in a 100:0.01 (v/v) ratio and mobile phase B comprising acetonitrile:methanol:ammonia (25%) in a 15:85:0.01 (v/v/v) ratio. The gradient program typically starts at 40% B, increases to 90% B over 3.5 minutes, holds for 1.5 minutes, then re-equilibrates to initial conditions, with a total run time of 6-7 minutes. Alternatively, the isocratic method employs a Waters XBridge BEH Shield C18 column (2.1 × 75 mm, 2.5 μm) with a mobile phase consisting of water:acetonitrile:isopropanol (50:45:5) with 1% ammonia, delivered at a flow rate of 0.2 mL/min. Both methods effectively resolve this compound from its R-diastereomer with retention times typically between 2.5-4.0 minutes, providing adequate separation to prevent cross-talk and ensure accurate quantification of both isomers [1] [2].
Mass spectrometric detection of this compound and its R-diastereomer leverages selective reaction monitoring (SRM) in positive ion mode to achieve the requisite sensitivity and specificity. The optimized MS parameters consistently demonstrate the protonated molecular ion [M+H]⁺ at m/z 680.59 for both this compound and VRT-127394, with the characteristic product ion at m/z 322.42 used for quantification. The stable isotope-labeled internal standard this compound-d11 exhibits a precursor ion at m/z 691.15 and a product ion at m/z 110.13. Key mass spectrometry parameters include a capillary voltage of 3.0-3.5 kV, source temperature maintained at 150°C, desolvation temperature ranging from 350-500°C, cone gas flow of 10-50 L/hour, and desolvation gas flow of 800-1000 L/hour. The collision energy optimized for this compound and its R-diastereomer typically ranges from 22-25 eV, while the internal standard is fragmented at a slightly higher energy of 32-35 eV. These parameters are routinely optimized during method development to maximize signal-to-noise ratio and ensure robust performance across extended analytical runs [1] [2].
Table 2: Optimized Mass Spectrometry Parameters for this compound Quantification
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | ESI+ | Positive electrospray ionization |
| MRM Transition (this compound) | 680.59→322.42 | Quantification transition |
| MRM Transition (VRT-127394) | 680.59→322.42 | Quantification for R-diastereomer |
| MRM Transition (ISTD) | 691.15→110.13 | This compound-d11 internal standard |
| Collision Energy | 22-25 eV | This compound & VRT-127394 |
| Collision Energy (ISTD) | 32-35 eV | This compound-d11 |
| Capillary Voltage | 3.0-3.5 kV | Spray voltage |
| Source Temperature | 150°C | Ion source heating |
| Desolvation Temperature | 350-500°C | Desolvation gas heating |
Liquid-liquid extraction (LLE) has emerged as the preferred sample preparation technique for this compound bioanalysis due to its effectiveness in removing phospholipids and other matrix components that can cause ion suppression or enhancement. The optimized LLE protocol begins with the aliquoting of 100-200 μL of human plasma into appropriate extraction tubes. For methods requiring stabilization against ex vivo interconversion, acidification with 50 μL of 0.1% formic acid may be employed, though recent evidence suggests this may not be necessary for accurate this compound quantification [2]. Following the addition of 50 μL of internal standard working solution (this compound-d11 at approximately 100 ng/mL in methanol), samples are vortex-mixed briefly. The extraction is performed using 1-2 mL of tert-butyl methyl ether (TBME) as the organic solvent, with vigorous mixing for 10-15 minutes. After centrifugation at 4,000-5,000 × g for 5-10 minutes at 4°C, the organic layer is transferred to a clean tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 100-200 μL of reconstitution solution, typically a mixture of acetonitrile and water (50:50, v/v), with brief vortex mixing followed by centrifugation prior to LC-MS/MS analysis. This extraction procedure consistently demonstrates extraction efficiencies exceeding 85% for both this compound and its R-diastereomer, with minimal matrix effects and consistent recovery across the calibration range [1] [2] [3].
Figure 1: Sample preparation workflow for this compound quantification in human plasma using liquid-liquid extraction.
Rigorous validation of the LC-MS/MS methods for this compound quantification has been conducted in accordance with regulatory guidelines established by the FDA and EMA for bioanalytical method validation. The methods demonstrate linear responses over a concentration range of 5-5000 ng/mL for both this compound and its R-diastereomer, with correlation coefficients (r²) exceeding 0.99 using weighted (1/x or 1/x²) linear regression. The lower limit of quantification (LLOQ) of 5 ng/mL provides adequate sensitivity for capturing terminal phase concentrations in pharmacokinetic studies, with accuracy and precision at this level meeting the acceptance criteria of ±20% bias and ≤20% coefficient of variation (CV). Intra-day and inter-day accuracy values for this compound range from 94-108%, with precision values (%CV) less than 6.5% across all quality control levels, demonstrating excellent method reliability. Selectivity experiments confirm no significant interference from endogenous plasma components at the retention times of this compound, its R-diastereomer, or the internal standard. Matrix effect evaluations indicate consistent ion suppression or enhancement across different plasma lots, with normalized matrix factors ranging from 0.95-1.05 and CV values below 10%, confirming minimal matrix-related bias in quantification [1] [2].
Table 3: Method Validation Summary for this compound LC-MS/MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-5000 ng/mL | N/A |
| Correlation Coefficient (r²) | >0.99 | ≥0.99 |
| LLOQ | 5 ng/mL | ±20% bias, ≤20% CV |
| Accuracy (Intra-day) | 94-108% | 85-115% (100% at LLOQ) |
| Precision (Intra-day, %CV) | <6.5% | ≤15% (≤20% at LLOQ) |
| Precision (Inter-day, %CV) | <8.5% | ≤15% (≤20% at LLOQ) |
| Extraction Recovery | >85% | Consistent and reproducible |
| Matrix Effect | 0.95-1.05 (CV<10%) | CV ≤15% |
| Benchtop Stability | 6 hours | Within ±15% of nominal |
| Freeze-Thaw Stability | 3 cycles | Within ±15% of nominal |
| Long-Term Stability | 30 days at -80°C | Within ±15% of nominal |
The establishment of calibration curves follows a standardized protocol involving the preparation of at least eight non-zero concentrations spanning the 5-5000 ng/mL range. Calibration standards are prepared by spiking appropriate volumes of this compound and R-diastereomer working solutions into blank human plasma. A minimum of three calibration curves are analyzed on separate days to establish the relationship between peak area ratios (analyte to internal standard) and nominal concentrations. Linear regression with weighting factors (1/x or 1/x²) is applied to address heteroscedasticity. The lower limit of quantification (LLOQ) is established by analyzing six replicate samples at 5 ng/mL, with accuracy required to be within 80-120% of the nominal concentration and precision not exceeding 20% CV. Additionally, the signal-to-noise ratio at LLOQ must be greater than 5:1. For methods targeting ultra-trace analysis, approaches such as larger plasma sample volumes (200 μL), optimized extraction techniques, and enhanced mass spectrometer detection parameters can be employed to achieve lower quantification limits if required for specialized applications [1] [2] [4].
The assessment of method precision and accuracy involves the analysis of quality control samples at four concentration levels: LLOQ (5 ng/mL), low (15 ng/mL), medium (800 ng/mL), and high (4000 ng/mL) concentrations. Precision and accuracy are evaluated through both intra-day and inter-day experiments. For intra-day assessment, six replicates at each QC level are analyzed in a single analytical run, while for inter-day evaluation, six replicates at each QC level are analyzed across three separate runs on different days. The acceptance criteria require that accuracy (expressed as percentage of nominal concentration) be within 85-115% for all QC levels except LLOQ (80-120%), and precision (expressed as %CV) should not exceed 15% for QC samples and 20% for LLOQ samples. These experiments also incorporate incurred sample reanalysis to verify method reproducibility with actual study samples. The demonstrated precision and accuracy values for this compound methods consistently fall within these acceptance criteria, confirming method suitability for supporting pharmacokinetic studies [1] [2] [5].
Comprehensive stability assessments are critical for establishing appropriate sample handling procedures throughout the analytical process. Stability experiments evaluate this compound and its R-diastereomer under various conditions, including benchtop stability at room temperature for at least 6 hours, processed sample stability in autosampler conditions (4-10°C) for 24-48 hours, freeze-thaw stability through three complete cycles (-80°C to room temperature), and long-term stability at -80°C for at least 30 days. Additionally, stability in whole blood is evaluated for up to 2 hours at room temperature to establish appropriate blood collection and processing procedures. All stability experiments are conducted using QC samples at low and high concentrations with six replicates at each level, with acceptance criteria requiring mean concentration values within ±15% of nominal concentrations. Special attention is given to the potential for ex vivo interconversion between this compound and its R-diastereomer, with studies demonstrating that proper sample handling and rapid processing minimize this conversion [1] [2] [3].
The bioanalysis of this compound presents several unique challenges that require specialized methodological considerations. The most significant challenge is the potential for ex vivo interconversion between the active this compound and its inactive R-diastereomer (VRT-127394) in biological samples. Early methods addressed this concern through immediate acidification of plasma samples following collection, with the addition of 50 μL of 0.1% formic acid per 100 μL of plasma effectively stabilizing the isomers. However, more recent research by [2] demonstrates that accurate quantification of this compound can be achieved without acidification, simplifying sample collection procedures in clinical settings. This finding significantly streamlines the workstream for therapeutic drug monitoring applications while maintaining data quality and reliability. Another analytical challenge involves the chromatographic separation of the isomeric forms, which has been successfully addressed through optimized reversed-phase conditions utilizing either gradient or isocratic elution with specially selected stationary phases that provide sufficient resolution (Rs > 1.5) between the closely eluting isomers [1] [2].
The implementation of stable isotope-labeled internal standards (this compound-d11) represents a critical methodological advancement that corrects for variability in sample preparation, matrix effects, and instrument response. The use of this deuterated internal standard, which possesses nearly identical chemical and physical properties to the analyte but distinct mass spectrometric characteristics, significantly enhances method robustness and reproducibility. Furthermore, the selection of liquid-liquid extraction over solid-phase extraction or protein precipitation provides superior cleanup of plasma samples, effectively reducing phospholipid-mediated matrix effects that commonly compromise LC-MS/MS analyses. These methodological refinements collectively address the principal challenges in this compound bioanalysis, resulting in reliable methods suitable for supporting regulatory submissions and clinical decision-making [1] [2] [4].
Figure 2: Comprehensive analytical workflow for this compound quantification highlighting key challenges and corresponding solutions.
The validated LC-MS/MS methods for this compound quantification have enabled numerous clinical applications that enhance patient care and optimize therapeutic outcomes. Therapeutic drug monitoring (TDM) represents a primary application, particularly given the considerable inter-individual variability in this compound exposure and the established exposure-response relationships for both efficacy and safety endpoints. Research has demonstrated that this compound plasma concentrations correlate with virological response rates, with trough concentrations (Ctrough) below a certain threshold associated with reduced sustained virological response. Additionally, elevated drug exposures have been linked to an increased incidence of adverse events, including rash and anemia. The implementation of TDM using these validated methods allows for personalized dosing strategies that maximize therapeutic efficacy while minimizing toxicity, particularly in special populations such as patients with hepatic impairment, those receiving concomitant medications, or individuals with unusual pharmacokinetic profiles [3] [5].
Beyond therapeutic drug monitoring, these methods have been instrumental in supporting clinical pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion of this compound in diverse patient populations. The high sensitivity of the assays (LLOQ 5 ng/mL) enables accurate characterization of terminal elimination phases, while the wide dynamic range (5-5000 ng/mL) accommodates the substantial peak-trough fluctuations observed with the approved three-times-daily dosing regimen. Furthermore, the capacity for simultaneous quantification of this compound and its R-diastereomer provides insights into the isomeric interconversion processes that may occur in vivo, informing our understanding of the drug's metabolic fate. These methods also support drug-drug interaction studies that investigate the potential for pharmacokinetic interactions between this compound and concomitant medications, particularly those involving CYP3A4 enzyme inhibition or induction. The robust performance of these LC-MS/MS methods across multiple laboratories and study populations confirms their utility as valuable tools in clinical pharmacology research and patient management [2] [3] [5].
The comprehensive validation data presented in this application note demonstrate that the LC-MS/MS methods for this compound quantification in human plasma exhibit exceptional performance characteristics that meet or exceed regulatory requirements for bioanalytical methods. The methods provide reliable quantification across a wide dynamic range of 5-5000 ng/mL, with adequate sensitivity to support pharmacokinetic studies and therapeutic drug monitoring applications. The successful resolution of this compound from its pharmacologically inactive R-diastereomer addresses a critical analytical challenge, while the optimized sample preparation procedure ensures consistent performance with minimal matrix effects. The detailed experimental protocols provided enable straightforward implementation in regulated bioanalytical laboratories, with sufficient flexibility to accommodate different instrumentation platforms and specific research needs.
The methodological advances embodied in these this compound assays represent a significant contribution to the field of clinical bioanalysis, particularly in the realm of direct-acting antiviral agents. The careful attention to isomer separation, stability assessment, and validation rigor establishes a template for the development of methods for other pharmaceutical compounds with similar analytical challenges. As treatment paradigms for hepatitis C continue to evolve, with this compound now largely superseded by next-generation antiviral agents, the methodological principles and validation approaches described herein remain relevant for the bioanalysis of contemporary therapeutics. The continued refinement of these methods, potentially incorporating advances in chromatographic materials, mass spectrometric detection, and sample preparation technologies, will further enhance the efficiency and capability of bioanalytical support for clinical pharmacology studies and therapeutic drug monitoring programs.
This compound represents a significant advancement in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection, marking the era of direct-acting antiviral agents (DAAs) when it was first approved. As an NS3/4A protease inhibitor, this compound specifically targets the HCV serine protease enzyme essential for viral replication by cleaving the virally encoded polyprotein into mature functional proteins. When combined with the previous standard of care—pegylated interferon-alfa (Peg-IFN-α) and ribavirin (RBV)—this compound formed a triple therapy regimen that substantially improved sustained virological response (SVR) rates compared to dual therapy alone. The response-guided therapy (RGT) paradigm emerged as a crucial strategy during this period, allowing clinicians to individualize treatment duration based on early virological response, thereby optimizing efficacy while minimizing treatment-related adverse effects and costs.
The fundamental principle behind RGT involves using early virological milestones to predict the likelihood of achieving SVR, defined as undetectable HCV RNA 24 weeks after treatment completion. For this compound-based regimens, the critical milestone is the extended rapid virological response (eRVR), defined as undetectable HCV RNA at both weeks 4 and 12 of treatment. This approach recognized that patients achieving this early response marker had high probabilities of SVR even with shorter treatment durations, while those without eRVR benefited from extended therapy. The RGT strategy with this compound was evaluated in multiple randomized controlled trials including both treatment-naïve and treatment-experienced patients, demonstrating that approximately half of treatment-naïve patients could qualify for shortened therapy while maintaining high SVR rates [1].
The implementation of response-guided therapy with this compound requires careful assessment of specific virological milestones at predetermined time points during treatment. The criteria for determining eligibility for shortened therapy duration differ between treatment-naïve patients and those with prior treatment experience, reflecting their differential likelihood of achieving sustained virological response based on their treatment history and viral response patterns.
Table 1: RGT Criteria for Treatment Shortening with this compound-Based Therapy
| Patient Population | Criteria for 24-Week Total Duration | Recommended Regimen | SVR Rates with Shortened Therapy |
|---|---|---|---|
| Treatment-naïve | Undetectable HCV RNA at weeks 4 AND 12 (eRVR) | 12 weeks TVR + Peg-IFN-α/RBV followed by 12 weeks Peg-IFN-α/RBV alone | 83-92% [1] |
| Prior relapsers | Undetectable HCV RNA at weeks 4 AND 12 (eRVR) | 12 weeks TVR + Peg-IFN-α/RBV followed by 12 weeks Peg-IFN-α/RBV alone | >80% [2] |
| Prior partial responders | Not eligible for shortened therapy | 12 weeks TVR + Peg-IFN-α/RBV followed by 36 weeks Peg-IFN-α/RBV alone (48 weeks total) | 57-61% [1] |
| Prior null responders | Not eligible for shortened therapy | 12 weeks TVR + Peg-IFN-α/RBV followed by 36 weeks Peg-IFN-α/RBV alone (48 weeks total) | 30-39% [1] [3] |
The treatment algorithm for this compound-based therapy incorporates both lead-in and response-guided phases, allowing for personalized treatment duration based on early virological response. All patients initiate treatment with a triple therapy phase consisting of this compound (1125 mg twice daily with food) combined with peginterferon-alfa and weight-based ribavirin for the first 12 weeks. Following this initial phase, treatment duration is determined according to patient classification and on-treatment virological response:
For treatment-naïve patients and prior relapsers: Those achieving eRVR (undetectable HCV RNA at both week 4 and week 12) qualify for a total treatment duration of 24 weeks, completing an additional 12 weeks of peginterferon-alfa and ribavirin alone after the initial 12-week triple therapy phase. Patients who do not achieve eRVR but have undetectable HCV RNA at week 24 should receive a total of 48 weeks of therapy (12 weeks triple therapy followed by 36 weeks of peginterferon-alfa and ribavirin) [1] [4].
For prior partial and null responders: These patients are not eligible for shortened therapy regardless of on-treatment response due to their higher risk of relapse with shorter durations. They should receive a total of 48 weeks of therapy (12 weeks triple therapy followed by 36 weeks of peginterferon-alfa and ribavirin) [1] [2].
Table 2: Virological Stopping Rules for Futility in this compound-Based Therapy
| Time Point | Stopping Rule Criteria | Action |
|---|---|---|
| Week 4 | HCV RNA >1000 IU/mL | Discontinue all three medications (futility rule) |
| Week 12 | HCV RNA >1000 IU/mL | Discontinue all three medications (futility rule) |
| Week 24 | Detectable HCV RNA (any level) | Discontinue peginterferon-alfa and ribavirin (futility rule) |
| Any point | Confirmed HCV RNA rebound (>1 log₁₀ increase from nadir) | Consider discontinuation due to virologic failure |
The following diagram illustrates the decision-making process for response-guided therapy with this compound:
Implementing this compound-based response-guided therapy requires stringent monitoring protocols to assess both efficacy and safety parameters throughout the treatment course. The virological monitoring schedule is particularly critical for making RGT decisions and identifying futility points where therapy should be discontinued. The recommended monitoring protocol includes both laboratory assessments and clinical evaluations at specific time points:
Baseline assessments: Comprehensive evaluation including HCV genotype confirmation, quantitative HCV RNA measurement, complete blood count with differential, comprehensive metabolic panel (liver enzymes, bilirubin, creatinine, electrolytes), TSH, and uric acid. For patients with suspected advanced fibrosis or cirrhosis, non-invasive elastography or liver biopsy should be considered [4] [5].
On-treatment virological monitoring: HCV RNA levels must be quantified at weeks 4, 12, and 24 using a highly sensitive real-time PCR assay with a lower limit of detection ≤15 IU/mL. The COBAS TaqMan HCV test or equivalent validated assays are recommended for consistent monitoring [6]. Week 4 and week 12 measurements are essential for RGT decisions, while week 24 assessment determines continuation for patients without eRVR.
Safety and laboratory monitoring: Hematological parameters (hemoglobin, white blood cell count with differential, platelet count) and chemistry panels (hepatic, renal, metabolic parameters) should be assessed at weeks 2, 4, 8, and 12, with more frequent hemoglobin monitoring (every 1-2 weeks) for patients developing anemia [4]. Patients should be clinically evaluated for dermatological reactions at each visit, with particular attention to progressive rash or systemic symptoms.
Table 3: Recommended Monitoring Schedule for this compound-Based RGT
| Assessment | Baseline | Week 2 | Week 4 | Week 8 | Week 12 | Week 24 | Post-treatment |
|---|---|---|---|---|---|---|---|
| HCV RNA | X | X (RGT) | X (RGT) | X (RGT) | 24 weeks post-treatment | ||
| Hemoglobin | X | X | X | X | X | As clinically indicated | |
| Neutrophils | X | X | X | X | X | As clinically indicated | |
| Platelets | X | X | X | X | X | As clinically indicated | |
| Liver enzymes | X | X | X | X | X | As clinically indicated | |
| Bilirubin | X | X | X | X | X | As clinically indicated | |
| Creatinine | X | X | X | X | X | As clinically indicated | |
| TSH | X | X | X | ||||
| Clinical rash evaluation | X | X | X | X | X | X |
The RGT criteria for this compound were established based on robust clinical trial data demonstrating that early virological response strongly correlates with SVR. In a systematic review and Bayesian mixed-treatment comparison including seven randomized controlled trials and 3505 patients, treatment-naïve patients achieving eRVR and completing 24 weeks of total therapy had SVR rates comparable to those receiving 48 weeks of therapy (odds ratios for SVR: 3.4 compared to standard therapy) [1]. The SVR rates vary significantly based on treatment history and response to prior therapy:
For treatment-naïve patients receiving this compound-based triple therapy with RGT, SVR rates range from 69-75% in major clinical trials, compared to 38-44% with standard peginterferon-alfa and ribavirin therapy [1] [2].
Treatment-experienced patients show more variable outcomes based on their previous response pattern. Prior relapsers achieve SVR rates of 69-88% with this compound-based therapy, while prior partial responders show SVR rates of 57-61%, and prior null responders demonstrate more modest SVR rates of 30-39% [1] [3] [2].
The phase III study conducted in Japan specifically evaluated a 24-week this compound-based regimen in 109 relapsers and 32 nonresponders, demonstrating SVR rates of 88.1% in relapsers and 34.4% in nonresponders, supporting the RGT approach for relapsers but highlighting the limitations in null responder populations [3].
This compound-based therapy introduces specific safety considerations beyond those associated with peginterferon-alfa and ribavirin alone. The most clinically significant adverse events associated with this compound include dermatological reactions, anemia, and gastrointestinal symptoms. Implementation of proactive management strategies is essential for maintaining treatment adherence and minimizing discontinuations:
Dermatological reactions: Rash occurs in approximately 50-60% of patients receiving this compound-based therapy, with severe rash reported in 4-6% of patients [1] [2]. Most cases are eczematous in nature and can be managed with topical corticosteroids and antihistamines. However, serious skin reactions including Stevens-Johnson syndrome, drug reaction with eosinophilia and systemic symptoms (DRESS), and toxic epidermal necrolysis have been reported, necessitating immediate discontinuation of all three medications in cases of progressive severe rash or rash accompanied by systemic symptoms [4].
Anemia: The addition of this compound to peginterferon-alfa and ribavirin increases the incidence and severity of anemia, with hemoglobin declines to <10 g/dL occurring in 36-47% of patients compared to 14-19% with peginterferon-alfa and ribavirin alone [1] [3]. Management includes ribavirin dose reduction according to protocol (200-400 mg reduction based on initial dose and hemoglobin level) and more frequent hemoglobin monitoring. In the Japanese phase III study, RBV dose reductions were implemented in 139 of 141 patients (98.6%), demonstrating that appropriate dose modification maintains efficacy while managing toxicity [3].
Gastrointestinal effects: Nausea, diarrhea, and anorectal discomfort occur more frequently with this compound-based regimens. These are generally manageable with symptomatic treatment and rarely lead to treatment discontinuation.
Adherence to prescribed dosing is critical for maintaining virologic suppression and preventing resistance development. Specific guidelines for dose modifications include:
This compound dosing: The recommended dose is 1125 mg (three 375 mg tablets) taken twice daily (10-14 hours apart) with food containing approximately 20 grams of fat to enhance bioavailability [4]. This compound must not be dose-reduced; if adverse events necessitate interruption of this compound, all three medications should be discontinued simultaneously, as continuing peginterferon-alfa and ribavirin without this compound may select for resistant variants.
Ribavirin dose modification: Implemented based on hemoglobin levels according to the following protocol:
Peginterferon-alfa dose modification: Implemented according to standard prescribing information for hematological toxicity (neutrophils <750/mm³, platelets <50,000/mm³).
This compound demonstrates complex pharmacokinetic properties that influence its dosing regimen and potential for drug interactions. As a substrate and strong inhibitor of CYP3A4, this compound has significant drug interaction potential that must be carefully considered before treatment initiation:
Absorption and food effect: this compound absorption is substantially enhanced by food, with a normal fat meal (21g fat) increasing exposure by 235% compared to fasting conditions [7]. Low-fat (3.6g fat) and high-fat (56g fat) meals increase exposure by 117% and 330%, respectively, necessitating administration within 30 minutes of consuming food containing approximately 20 grams of fat [4].
Metabolism and elimination: this compound undergoes extensive hepatic metabolism primarily via CYP3A4, with additional metabolism by aldo-keto reductases and other reductases [7]. The major metabolites include pyrazinoic acid and the R-diastereomer of this compound, which is 30-fold less active than the parent compound. Elimination occurs predominantly through fecal excretion (82%), with minimal renal excretion (1%) [7].
Drug interactions: Concomitant administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort) is contraindicated as they may significantly decrease this compound exposure. Similarly, coadministration with strong CYP3A4 inhibitors should be avoided due to potential increased this compound toxicity. This compound itself may increase concentrations of drugs metabolized by CYP3A4, requiring dose adjustment or alternative medications.
The barrier to resistance for first-generation protease inhibitors like this compound is relatively low, necessitating combination with peginterferon-alfa and ribavirin to suppress emergence of resistant variants. Specific amino acid substitutions in the HCV NS3/4A protease confer varying degrees of resistance to this compound:
Primary resistance-associated variants (RAVs) include substitutions at positions V36, T54, R155, and A156, with the specific pattern dependent on HCV subtype [7]. In subtype 1a, single nucleotide changes can confer high-level resistance (e.g., R155K), while subtype 1b requires two nucleotide changes for the same substitution, resulting in a higher genetic barrier to resistance in subtype 1b.
The barrier to resistance is lower for NS3/4A inhibitors compared to NS5B inhibitors, contributing to virologic breakthrough in a subset of patients, particularly those with poor response to interferon [7]. Viral variants with reduced susceptibility to this compound emerge rapidly when viral replication occurs in the presence of drug without adequate interferon-mediated suppression.
Cross-resistance between this compound and other protease inhibitors is well-documented, necessitating careful consideration of prior treatment history when selecting salvage regimens after this compound failure.
Although this compound has been largely superseded by newer direct-acting antiviral agents with improved efficacy and tolerability, its development marked a transformative period in hepatitis C therapeutics, establishing several important paradigms that continue to influence current treatment approaches. The RGT principles developed for this compound demonstrated that treatment duration could be individualized based on early virological response, optimizing resource utilization and minimizing exposure to toxicities. Furthermore, this compound established the triple therapy framework that paved the way for subsequent combination DAA regimens.
The withdrawal of this compound from the market reflects the rapid evolution of hepatitis C treatment, with current IFN-free DAA regimens achieving SVR rates exceeding 95% across all patient populations with more favorable safety profiles and shorter treatment durations [6]. However, the comprehensive RGT criteria and monitoring protocols developed for this compound remain historically significant and provide valuable insights for drug development professionals and researchers studying antiviral treatment strategies. The lessons learned regarding resistance management, the importance of adherence, and the relationship between early virological response and SVR continue to inform antiviral development for HCV and other chronic viral infections.
Telaprevir was one of the first direct-acting antivirals (DAAs) approved for treating chronic Hepatitis C virus (HCV) genotype 1 infection. It is a peptidomimetic inhibitor of the HCV NS3/4A serine protease [1] [2]. This protease is essential for viral replication, as it cleaves the HCV-encoded polyprotein into mature proteins (NS4A, NS4B, NS5A, and NS5B) [1]. By inhibiting NS3/4A, this compound halts viral replication [1].
While highly effective in its time, this compound was used exclusively in combination with pegylated interferon-alfa (PegIFN-α) and ribavirin (RBV)—a regimen known as triple therapy [3] [2]. Due to the rapid emergence of viral resistance and significant side effects, this compound was withdrawn from the market following the development of more effective and tolerable DAAs [4] [1]. Today, it serves as a valuable tool in preclinical research, notably as a scaffold for developing novel antiviral modalities like proteolysis-targeting chimeras (PROTACs) [4].
Precise and sensitive HCV RNA monitoring was and remains critical during antiviral therapy to confirm infection, guide treatment duration, and predict success. The primary goal of therapy is to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA in serum 12 or 24 weeks after completing treatment [2]. During this compound-based therapy, monitoring HCV RNA levels at specific time points was essential for making informed decisions, such as applying Response-Guided Therapy (RGT) to shorten treatment for rapid responders or identifying virologic failure [2].
For clinical decision-making, HCV RNA assays must be highly sensitive, specific, and capable of accurately quantifying a wide range of viral loads across all HCV genotypes.
Table 1: Key Performance Metrics of HCV RNA Quantification Assays
| Parameter | Reagent A | Reagent B | Reagent C | Reagent D | Notes |
|---|---|---|---|---|---|
| Limit of Detection (LOD) | 25 IU/mL | 50 IU/mL | 50 IU/mL | 50 IU/mL | Assessed using WHO International Standard [5]. |
| Analytical Sensitivity | 100% | 100% | 100% | 100% | Proportion of true positive samples correctly identified (95% CI: 79.95–100) [5]. |
| Analytical Specificity | 100% | 100% | 100% | 100% | No cross-reactivity with HBV, HIV, or common interfering substances [5]. |
| Genotype Inclusivity | GT 1-6 | GT 1-6 | GT 1-6 | GT 1-6 | Demonstrates accurate detection of major genotypes [5]. |
| Precision (Intra-assay CV) | 1.48-4.37% | 1.48-4.37% | 1.48-4.37% | 1.48-4.37% | CV: Coefficient of Variation [5]. |
| Precision (Inter-assay CV) | 1.74-4.84% | 1.74-4.84% | 1.74-4.84% | 1.74-4.84% | CV: Coefficient of Variation [5]. |
| Linearity (R²) | >0.95 | >0.95 | >0.95 | >0.95 | Strong correlation between expected and measured HCV RNA [5]. |
The following workflow outlines the key steps in the HCV RNA monitoring process, from sample collection to clinical reporting.
This protocol is adapted from historical clinical studies and current performance evaluations of HCV RNA assays [3] [5].
The table below outlines a typical monitoring schedule for a 48-week course of this compound-based triple therapy and the corresponding clinical actions [3] [2].
Table 2: HCV RNA Monitoring Schedule and Clinical Decision Guide for this compound-Based Therapy
| Time Point | HCV RNA Level | Clinical Interpretation | Action |
|---|---|---|---|
| Baseline | Detectable | Confirms active HCV genotype 1 infection. | Initiate triple therapy (this compound + PegIFN-α + RBV). |
| Week 4 | < Lower Limit of Quantification (LLOQ) | Rapid initial response. | Continue therapy. |
| Week 12 | Undetectable | Extended Rapid Virologic Response (eRVR). | Consider Response-Guided Therapy (RGT): may shorten total therapy to 24 weeks [2]. |
| Week 24 | Undetectable | On-treatment response. | Continue therapy for remaining duration (24 or 48 weeks total). |
| Any Point | Detected (after prior undetectable) | Virologic breakthrough. | Indicates resistance; consider stopping this compound [2]. |
| End of Treatment | Undetectable | End-of-Treatment Response (ETR). | Schedule post-treatment monitoring. |
| Week 24 Post-Treatment | Undetectable | Sustained Virologic Response (SVR). | Cure confirmed. |
While this compound is no longer used clinically, it remains a valuable tool in basic and translational research. The following protocol describes its use in a state-of-the-art dual-reporter replicon system for high-throughput drug screening, as presented in recent literature [6].
This system is based on a genetically modified full-length HCV genome (pJFH1, genotype 2a). To enable facile monitoring of viral activity, the structural genes (E1 and E2) are replaced with the red fluorescent protein mCherry, allowing visualization of viral protein synthesis. Furthermore, the green fluorescent RNA aptamer dBroccoli is inserted near the NS5B stop codon; its fluorescence indicates active viral RNA replication [6]. This dual-reporter system allows for rapid, quantitative assessment of antiviral compounds like this compound.
The diagram below illustrates the key steps in using this replicon system to evaluate the efficacy of this compound or other anti-HCV agents.
Recent innovative research has repurposed this compound from a simple protease inhibitor into a cornerstone for a new class of antiviral agents. Scientists have created proteolysis-targeting chimeras (PROTACs) by conjugating this compound to a ligand for the CRL4CRBN E3 ubiquitin ligase complex [4].
Although this compound's clinical role was superseded by newer agents, its legacy continues in two key areas: as a well-defined historical example of HCV protease inhibition with clear monitoring paradigms, and as a versatile molecular scaffold driving cutting-edge research. The detailed protocols for both clinical RNA monitoring and advanced replicon systems provide researchers with a framework for studying HCV biology and developing the next generation of antiviral therapeutics.
The table below summarizes the core parameters of two validated LC-MS/MS methods for the simultaneous determination of this compound (S-TVR) and its R-diastereomer (VRT-127394) in human plasma.
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) with Tert-Butyl Methyl Ether [1] | Method 2: Protein Precipitation & Porous Graphitic Carbon Column [2] |
|---|---|---|
| Analytical Technique | Reverse-Phase LC-MS/MS | HPLC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Tert-Butyl Methyl Ether | Protein Precipitation with acidified plasma |
| Chromatography Column | Accucore C18 | Hypercarb (porous graphitic carbon) |
| Mobile Phase | Gradient: (A) Water:Ammonia; (B) ACN:MeOH:Ammonia | Gradient: (A) Water:Formic Acid; (B) Methanol:Isopropanol:Formic Acid |
| Mass Spectrometry | Positive ion electrospray (ESI+) [3] [1] | Electrospray Ionization (ESI) |
| Linear Range | 5 - 5,000 ng/mL for both isomers [1] | Not explicitly stated in a single range, but covers clinical concentrations [2] |
| Key Advantage | Uses stable isotope-labeled Internal Standards for high precision [1] | Simultaneously analyzes Ribavirin and Boceprevir; simple sample prep [2] |
Here is a detailed step-by-step protocol based on the LC-MS/MS method that uses Liquid-Liquid Extraction [1].
The following table outlines key validation parameters that should be demonstrated for the bioanalytical method, with examples from the literature.
| Validation Parameter | Acceptance Criteria & Results |
|---|---|
| Linearity & Range | Linear from 5 to 5,000 ng/mL with a correlation coefficient (r) of >0.99 [1]. |
| Accuracy | Accuracy reported between 94-108% of the nominal concentration [1]. |
| Precision | Within-run and between-run precision (expressed as %RSD) of <6.5% [1]. An HPLC-UV method reported CVs <7.3% [5]. |
| Specificity | The method must chromatographically resolve S-TVR from R-TVR and from other plasma components [4] [5]. |
| Stability | Acidified plasma stable for at least 5 hours at 20°C [4]. |
The following diagram visualizes the entire analytical procedure from sample collection to data analysis.
For researchers aiming to study or apply this regimen, the following key methodological details are critical.
Proper patient screening is essential. Key criteria from clinical studies are summarized below [1] [2]:
| Criterion | Inclusion | Exclusion |
|---|---|---|
| HCV Status | Genotype 1; viral load ≥5.0 log₁₀ IU/mL [1] | Co-infection with HBV or HIV [1] |
| Prior Treatment Response | Relapsers or Non-responders to previous IFN-based therapy [1] | N/A |
| Liver Condition | Chronic hepatitis with compensated cirrhosis (Child-Pugh A) or thrombocytopenia managed via Partial Splenic Embolization (PSE) [3] [2] | Decompensated cirrhosis, history of hepatocellular carcinoma (HCC) [1] |
| Hematologic Parameters | Hemoglobin ≥12 g/dL; Neutrophils ≥1500/mm³; Platelets ≥100,000/mm³ [1] | Hemoglobin <12 g/dL; Platelets <100,000/mm³ [1] |
Virological response was defined based on serum HCV RNA levels measured using the COBAS TaqMan HCV test [1] [2].
Stopping Rules: Treatment was discontinued if [1]:
This triple therapy was associated with significant side effects, requiring proactive management.
Dose Modification for Hematologic Toxicity: Management strategies for anemia and other adverse effects were critical [1]:
| Adverse Event | Management Action |
|---|---|
| Anemia (Hemoglobin <12 g/dL) | Reduce RBV dose by 200 mg/day (or 400 mg/day if on 1000 mg) [1]. |
| Anemia (Hemoglobin <10 g/dL) | Further reduce RBV dose [1]. |
| Anemia (Hemoglobin <8.5 g/dL) | Withdraw Telaprevir; interrupt or withdraw PEG-IFN/RBV [1]. |
| Severe Rash | Withdraw this compound; continue PEG-IFN/RBV if possible [3]. |
| Thrombocytopenia | Manage with Partial Splenic Embolization (PSE) prior to therapy to boost platelet counts [2]. |
Clinical trials demonstrated the high efficacy of this regimen, particularly for prior relapsers.
| Patient Population | Sustained Virological Response (SVR) Rate | Study Details |
|---|---|---|
| Relapsers | 88.1% (96/109 patients) [1] | Phase III study in Japan [1]. |
| Non-responders | 34.4% (11/32 patients) [1] | Phase III study in Japan [1]. |
| Cirrhotic, Treatment-experienced | ~52% (in this compound group of CUPIC cohort) [3] | Real-world cohort [3]. |
| Patients with Thrombocytopenia (post-PSE) | 90% (9/10 patients) [2] | Single-center study [2]. |
The following diagram illustrates the logical workflow and timeline of the this compound-based triple therapy regimen, integrating the treatment phases, key monitoring points, and management strategies for common adverse events.
Figure 1. This compound Triple Therapy Workflow and MonitoringThis workflow provides a clear overview of the treatment sequence and critical safety monitoring points that were integral to the management of this regimen.
Telaprevir represents a significant milestone in antiviral therapy as a first-generation HCV protease inhibitor specifically targeting the NS3/4A serine protease of hepatitis C virus genotype 1. This peptidomimetic compound functions through reversible inhibition of the viral protease enzyme, forming a covalent but reversible complex with the serine residue in the enzyme active site [1]. When combined with pegylated interferon-alfa and ribavirin (so-called "triple therapy"), this compound demonstrated substantially improved sustained virological response rates compared to the previous standard of care across both treatment-naïve patients and prior non-responders to interferon-based regimens [1]. Despite the subsequent development of newer direct-acting antivirals, understanding this compound's pharmacokinetic and pharmacodynamic relationships remains valuable for optimizing antiviral therapy in special populations and provides a framework for protease inhibitor therapeutic drug monitoring principles.
The clinical rationale for therapeutic drug monitoring (TDM) of this compound stems from several factors: its narrow therapeutic index, significant inter-individual pharmacokinetic variability, numerous drug-drug interactions, and the critical importance of maintaining adequate drug exposure to prevent viral breakthrough and resistance development [2] [3]. Additionally, this compound demonstrates complex pharmacokinetics with differential distribution between plasma and liver compartments, as evidenced by studies showing liver-to-plasma concentration ratios of approximately 0.47-0.72 across multiple time points [4]. This compartment-specific exposure may significantly impact antiviral efficacy, as the liver represents the primary site of HCV replication. Furthermore, telaprevibutr is associated with dose-dependent toxicities, including severe skin reactions such as Drug Rash with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson syndrome, and toxic epidermal necrolysis, as well as hematological abnormalities such as anemia [5] [1]. These safety concerns necessitate careful balance between achieving sufficient antiviral exposure and minimizing adverse drug reactions.
This protocol describes a multiplexed approach for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a single-step extractive deproteinization procedure followed by reverse-phase chromatographic separation and multiple reaction monitoring (MRM) detection [2]. This approach provides the sensitivity, specificity, and high-throughput capability required for clinical TDM applications, with the additional advantage of potential adaptation to dried plasma spots (DPS) for simplified sample storage and transportation from remote collection sites [2]. The method has been validated according to regulatory guidelines for bioanalytical method validation and demonstrates acceptable performance characteristics across the clinically relevant concentration range for this compound.
For dried plasma spot (DPS) analysis: Spot 20-50 μL of plasma onto protein saver cards, air dry for 2-3 hours, then punch out a standardized disc for extraction using the same solvent mixture as for liquid plasma [2].
Table 1: Liquid Chromatography Gradient Program
| Time (min) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.5 |
| 2.0 | 5 | 0.5 |
| 4.0 | 95 | 0.5 |
| 4.5 | 95 | 0.5 |
| 4.51 | 5 | 0.5 |
| 5.0 | 5 | 0.5 |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Setting |
|---|---|
| Ionization mode | Positive electrospray ionization |
| Source temperature | 500°C |
| Ion spray voltage | 5500 V |
| Curtain gas | 25 psi |
| Nebulizer gas | 50 psi |
| Heater gas | 50 psi |
| MRM transition (quantifier) | m/z 679.3 → 277.1 |
| MRM transition (qualifier) | m/z 679.3 → 178.1 |
| Collision energy | Optimized for each transition |
Table 3: Analytical Method Validation Results
| Validation Parameter | Performance Characteristics |
|---|---|
| Lower limit of quantification | 10 ng/mL (±4.4%) [2] |
| Linear range | 10-10,000 ng/mL [2] |
| Accuracy (Bias%) | <10% for all concentrations [2] |
| Intra-day precision (CV%) | <10% [2] |
| Inter-day precision (CV%) | <10% [2] |
| Extraction recovery | Acceptable for all analytes [2] |
| Matrix effect | Minimal ion suppression/enhancement [2] |
Table 4: this compound Pharmacokinetic and TDM Parameters
| Parameter | Value | Clinical Significance |
|---|---|---|
| Standard dose | 750 mg every 8 hours (2250 mg daily) [5] | Approved dosing regimen |
| Trough concentration (Crough) | 2790 (1870-3140) ng/mL in non-transplant patients [3] | Target range for efficacy |
| IC50 in HCV replicon | ~10 nM [1] | In vitro inhibitory concentration |
| IC90 in HCV replicon | 0.7-6.3 fold above plasma concentrations [4] | Target for resistance prevention |
| Liver-to-plasma ratio | 0.47-0.72 [4] | Compartmental distribution |
| Time to peak concentration | 4-5 hours post-dose [1] | Pharmacokinetic profile |
The therapeutic target for this compound trough concentrations generally exceeds 2000 ng/mL to ensure adequate viral suppression and prevent the emergence of resistance-associated variants [3]. Studies have demonstrated that this compound concentrations in both plasma and liver substantially exceed the IC50 values established in HCV replicon systems, with plasma concentrations reaching 5.5-14.4-fold above IC50 and liver concentrations 2.3-14.9-fold above IC50 [4]. However, maintaining concentrations above the IC90 (approximately 0.7-6.3-fold above plasma concentrations) is critical for preventing viral breakthrough, particularly in patients with pre-existing resistance mutations or compromised drug exposure [4].
Liver transplant recipients: Patients with orthotopic liver transplantation (OLT) receiving ciclosporin- or tacrolimus-based immunosuppression demonstrate median this compound concentrations of 2520-3970 ng/mL, comparable to non-transplant patients (2790 ng/mL) [3]. However, significant drug-drug interactions necessitate close monitoring of both this compound and immunosuppressant concentrations, with potential need for dose adjustment in patients with tacrolimus-based regimens [3].
Renal impairment: No dose adjustment is recommended for patients with mild, moderate, or severe renal dysfunction. Data are not available for patients with end-stage renal disease [5].
Hepatic impairment: No dose adjustment is recommended for patients with mild liver dysfunction (Child-Pugh A). This compound is not recommended for patients with moderate or severe liver dysfunction (Child-Pugh B or C) or decompensated liver disease [5].
The following diagram illustrates the therapeutic decision pathway based on this compound drug monitoring results:
Diagram 1: Therapeutic Decision Pathway for this compound TDM
When subtherapeutic concentrations (<2000 ng/mL) are identified, clinicians should first assess and address the following potential causes:
Adherence evaluation: this compound requires strict 8-hour dosing intervals due to its relatively short half-life. Assess adherence to the dosing schedule and administration with food (specifically, each dose should be taken within 30 minutes after consuming food containing approximately 20 grams of fat) [5].
Drug-drug interactions: this compound is both a substrate and inhibitor of CYP3A4 and P-glycoprotein. Concomitant administration with strong inducers of these pathways (e.g., rifampin, carbamazepine, St. John's wort) may significantly reduce this compound exposure [1].
Pharmacogenetic variability: While not as well-established as for other drugs, genetic polymorphisms in drug transport proteins or metabolism enzymes may contribute to interindividual variability in this compound pharmacokinetics [1].
When elevated concentrations are observed in conjunction with adverse effects:
Dose modification: Unlike many drugs, this compound dosage should not be reduced; if adverse effects necessitate intervention, temporary interruption or permanent discontinuation should be considered based on the severity [5] [1].
Treatment discontinuation criteria: Immediate discontinuation of all three drugs (this compound, peginterferon alfa, and ribavirin) is required for serious skin reactions (e.g., DRESS, Stevens-Johnson syndrome, toxic epidermal necrolysis) or when hemoglobin remains below 8.5 g/dL despite supportive measures [5] [1].
Symptomatic management: For less severe adverse effects such as mild-moderate rash or anemia, consider symptomatic treatment while continuing therapy with close monitoring [1].
Advanced modeling approaches for this compound incorporate population-based pharmacokinetic parameters to estimate individual exposure profiles. The following diagram illustrates the key factors influencing this compound pharmacokinetics and their interrelationships:
Diagram 2: this compound Pharmacokinetic Factors and Interactions
The relationship between this compound exposure and antiviral effect follows a maximum effect (Emax) model, where the magnitude and duration of HCV RNA decline correlate with drug exposure parameters such as area under the concentration-time curve (AUC) and trough concentrations [4]. Studies comparing plasma and liver compartments have revealed that the first-phase viral decline (baseline to day 4 of treatment) is significantly slower in liver tissue compared to plasma (median slope: 0.009 vs. 0.29 log10 decline/day, p<0.0001), while second-phase decline (day 4 to 15) shows comparable kinetics between compartments [4]. This compartment-specific pharmacodynamics underscores the importance of considering tissue distribution in exposure-response relationships.
Therapeutic drug monitoring for this compound represents a valuable strategy for optimizing treatment outcomes in hepatitis C virus infection, particularly in special populations such as liver transplant recipients and patients with complex drug-drug interactions. The LC-MS/MS method described provides a robust, sensitive, and specific approach for quantifying this compound concentrations in clinical samples, with the additional flexibility of dried plasma spot analysis for simplified sample logistics. Implementation of a systematic monitoring protocol with appropriate clinical interpretation algorithms can assist clinicians in maintaining therapeutic concentrations while minimizing dose-dependent toxicities. As treatment paradigms for hepatitis C continue to evolve, the principles outlined in this protocol may inform therapeutic drug monitoring approaches for newer direct-acting antiviral agents and contribute to the ongoing refinement of personalized medicine strategies in antiviral therapy.
The tables below summarize key efficacy and safety data from the major Phase 3 trials (ADVANCE and REALIZE) that established the clinical use of this compound for chronic Hepatitis C virus (HCV) genotype 1 infection.
Table 1: Sustained Virologic Response (SVR) Rates in Clinical Trials [1] [2]
| Patient Population | Treatment Group | SVR Rate | Notes / P-value |
|---|---|---|---|
| Treatment-Naïve (ADVANCE) | T12PR (12-week triple therapy) | 75% | vs. PR, P<0.001 |
| T8PR (8-week triple therapy) | 69% | vs. PR, P<0.001 | |
| PR (48-week control) | 44% | - | |
| Prior Relapsers (REALIZE) | This compound-based (combined) | 86% | vs. 24% in control |
| Prior Partial Responders (REALIZE) | This compound-based (combined) | 57% | vs. 15% in control |
| Prior Null Responders (REALIZE) | This compound-based (combined) | 31% | vs. 5% in control |
Table 2: Management of Common Adverse Events [3] [2]
| Adverse Event | Incidence in this compound Groups | Management Strategy |
|---|---|---|
| Rash | More frequent than PR alone | Primarily eczema-like; manage with topical corticosteroids/antihistamines. Discontinue this compound for severe rash. |
| Anemia | More frequent than PR alone | Primarily managed by reducing the dose of ribavirin. |
| Treatment Discontinuation (due to AE) | 10% (T12PR/T8PR groups) | - |
| 7% (PR control group) | - |
This compound is a direct-acting antiviral and an inhibitor of the HCV NS3/4A serine protease. By blocking this enzyme, this compound prevents the cleavage of the HCV polyprotein, which is essential for viral replication [4] [5].
Recent research has identified a novel mechanism of action for this compound in breast cancer cells. The following diagram illustrates this pathway, showing how this compound induces cell death in Estrogen Receptor α (ERα)-expressing breast cancer cells.
Diagram 1: this compound's novel mechanism in breast cancer cells. This compound interacts with IGF1-R, disrupting the IGF1-R/AKT/FOXA1 signaling pathway. This leads to reduced FOXA1 levels, which in turn inhibits ERα levels and function, ultimately inducing apoptotic cell death in certain breast cancer cell lines [6].
The following protocol outlines the standard clinical management of this compound-based triple therapy for HCV genotype 1, based on its historical use [3].
The following methodology is derived from recent research investigating this compound's antiproliferative effects [6].
Cell Culture & Treatment:
Analysis of Pathway Components & Cell Death (Western Blot):
Proliferation & Viability Assays:
This compound is a direct-acting antiviral medication that specifically inhibits the NS3/4A serine protease of the hepatitis C virus (HCV), representing the first generation of HCV protease inhibitors. As a peptidomimetic compound with reversible binding kinetics, this compound demonstrated significant improvements in sustained virologic response rates when combined with pegylated interferon and ribavirin for treatment of chronic HCV genotype 1 infection. [1] The drug received initial FDA approval in 2011 but has since been withdrawn from markets in many countries due to the development of newer antiviral agents with improved safety profiles. [2] Despite this market withdrawal, understanding this compound's drug interaction profile remains scientifically valuable as a prototype for HCV protease inhibitors and for potential specialized applications.
From a pharmacokinetic perspective, this compound exhibits moderate protein binding (59-76%) primarily to both alpha-1 acid glycoprotein and albumin, with an extensive volume of distribution of approximately 252 liters, indicating good tissue penetration. [2] [3] The compound demonstrates a short elimination half-life of 4.0-4.7 hours after single doses, extending to 9-11 hours at steady state, supporting its every-8-hour dosing regimen in original clinical use. [2] The following table summarizes key pharmacokinetic parameters of this compound that influence its drug interaction potential:
Table 1: Key Pharmacokinetic Parameters of this compound Relevant to DDI Assessment
| Parameter | Value | Clinical Significance |
|---|---|---|
| Bioavailability | Increased with food (117-330%) | Requires administration with food [2] |
| Protein Binding | 59-76% | Moderate, primarily to AAG and albumin [2] |
| Volume of Distribution | ~252 L | Extensive tissue distribution [2] [4] |
| Primary Metabolic Pathways | CYP3A4, AKRs | Susceptible to CYP3A inhibitors/inducers [2] |
| Transporters | P-gp substrate/inhibitor | Potential for transporter-mediated interactions [5] [6] |
| Elimination Half-life | 9-11 hours (steady state) | Supports every 8-hour dosing [2] |
| Elimination Routes | Feces (82%), expired air (9%), urine (1%) | Hepatic clearance predominant [2] |
The complex interaction profile of this compound necessitates comprehensive assessment strategies, particularly given its dual role as both substrate and inhibitor of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). [5] [7] This profile creates significant challenges for co-administration with many commonly prescribed medications, especially in special populations such as HIV/HCV co-infected patients and organ transplant recipients who typically require complex medication regimens. [8] [5] The high prevalence of clinically significant drug-drug interactions (97%) when this compound is added to existing medication regimens in HIV/HCV co-infected patients underscores the critical importance of thorough interaction assessment. [8]
The metabolic fate of this compound primarily involves hepatic biotransformation through multiple pathways that create significant potential for drug interactions. This compound undergoes extensive metabolism via three primary mechanisms: hydrolysis, oxidation, and reduction. [2] The cytochrome P450 3A4 system serves as the predominant oxidative pathway, while non-CYP mediated metabolism occurs through aldoketoreductases and other reductases. [2] The major metabolites identified include pyrazinoic acid (formed via hydrolysis), a reduced metabolite at the α-ketoamide bond, and the R-diastereomer of this compound (VRT-127394), which is approximately 30-fold less potent than the parent compound against HCV. [2] [3]
This compound functions as both a substrate and potent inhibitor of CYP3A4, creating bidirectional interaction potential with medications that affect or are affected by this enzymatic pathway. [9] [5] This dual role necessitates careful consideration when co-administering this compound with other CYP3A4 substrates, inhibitors, or inducers. The inhibitory potency of this compound against CYP3A4 is substantial, with demonstrated interactions showing clinically significant increases in exposure to sensitive CYP3A4 substrates such as midazolam, where this compound increased AUC by 3.4-fold. [6] Similarly, this compound administration increased the AUC of the CYP3A4 substrate amlodipine by 2.7-fold, further confirming its potent inhibitory effects on this metabolic pathway. [3]
Figure 1: Metabolic Pathways and Interaction Mechanisms of this compound
Beyond its metabolic interactions, this compound demonstrates significant transporter-based interactions as both a substrate and inhibitor of P-glycoprotein (P-gp), an efflux transporter expressed in numerous tissues including the intestinal epithelium, blood-brain barrier, and hepatocytes. [5] [6] This transporter affinity creates additional potential for interactions with P-gp substrates such as digoxin, where this compound administration increased digoxin exposure by 1.3-fold, necessitating clinical monitoring and potential dose adjustment. [6] The dual inhibition of both CYP3A4 and P-gp by this compound creates a particularly challenging interaction profile, as these two systems often work in concert to limit drug absorption and facilitate elimination.
The clinical significance of this compound's transporter interactions is especially evident with calcineurin inhibitors used in transplant medicine. When this compound was co-administered with cyclosporine, a known CYP3A4 and P-gp substrate, a 4.6-fold increase in cyclosporine exposure was observed. [7] Even more dramatically, this compound co-administration with tacrolimus resulted in a 70-fold increase in tacrolimus AUC, along with a substantial prolongation of elimination half-life from approximately 41 hours to 196 hours. [7] These profound interactions necessitate absolute avoidance of concomitant administration or require intensive therapeutic drug monitoring with substantial dose reductions and extended dosing intervals for these critical immunosuppressants.
In vitro screening represents the foundational approach for identifying potential drug interactions with this compound before advancing to clinical studies. The standard battery of in vitro assays should include CYP enzyme inhibition studies, transporter inhibition assessments, and CYP induction potential evaluation. [3] For CYP inhibition profiling, this compound should be incubated with human liver microsomes or recombinant CYP enzymes together with selective probe substrates for major CYP isoforms including 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. [3] The concentration-dependent inhibition of probe substrate metabolism provides initial data on inhibitory potency (IC50 values) which can be compared to expected clinical concentrations.
Transporter interaction assessment should focus particularly on P-glycoprotein, using validated systems such as Caco-2 cells or transfected cell lines overexpressing human P-gp. These studies should evaluate this compound as both a substrate (bidirectional transport assays) and as an inhibitor of P-gp mediated transport of known probe substrates like digoxin. [3] [6] Additional transporter evaluations may include OATP transporters given their importance in hepatic uptake of medications. For induction potential, this compound should be incubated with fresh human hepatocytes from multiple donors to assess effects on CYP1A2, CYP2B6, and CYP3A4 mRNA expression and enzymatic activity. [3] Current evidence suggests this compound has low induction potential for major CYP enzymes, which is advantageous from a drug interaction perspective. [3]
Clinical drug interaction studies with this compound should follow a comprehensive strategy that evaluates its interactions with representative medications from various pharmacological classes likely to be co-administered with this antiviral agent. The standard study design for this compound DDI assessment typically employs an open-label, fixed-sequence approach in healthy volunteers, which efficiently characterizes interaction magnitude while controlling for variability. [4] [6] A typical clinical DDI study protocol involves:
For critical drug classes with narrow therapeutic indices, such as calcineurin inhibitors and certain antiretroviral agents, more specialized study designs may be necessary. [5] [7] The following table outlines key clinical DDI findings with this compound that inform clinical use:
Table 2: Clinically Significant Drug Interactions with this compound
| Interacting Drug | Interaction Magnitude | Clinical Management |
|---|---|---|
| Midazolam (CYP3A4 substrate) | ↑ AUC 3.4-fold [6] | Reduce midazolam dose; consider alternative sedatives |
| Cyclosporine | ↑ AUC 4.6-fold, half-life extended 12 to 42 hours [7] | Contraindicated or significant dose reduction with monitoring |
| Tacrolimus | ↑ AUC 70-fold, half-life extended 41 to 196 hours [7] | Contraindicated or extreme dose reduction with intensive monitoring |
| Atorvastatin | ↑ Exposure anticipated [5] | Use lowest possible dose; consider alternative statins |
| Digoxin (P-gp substrate) | ↑ AUC 1.3-fold [6] | Monitor digoxin levels; adjust dose accordingly |
| Rifampin (CYP3A4 inducer) | ↓ this compound exposure expected [9] | Contraindicated due to potential loss of efficacy |
Pharmacokinetic sampling strategies should be comprehensive for both this compound and the object drug. For this compound, sampling at pre-dose and multiple post-dose timepoints (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8 hours) over a single dosing interval at steady-state provides robust parameters including AUC0-8, Cmax, Cmin, and Tmax. [4] [3] For drugs with long half-lives such as calcineurin inhibitors, extended sampling durations up to 120-168 hours may be necessary to fully characterize the interaction kinetics. [7]
HIV/HCV co-infected patients represent a particularly challenging population for this compound therapy due to the extensive medication burden and complex interaction profiles of antiretroviral regimens. Research demonstrates that 97% of HIV/HCV co-infected patients experience clinically significant drug interactions when this compound is added to their existing medication regimens, with contraindicated interactions rising from 20% to 38% after this compound initiation. [8] Multivariate analysis has identified specific risk factors for these interactions, including use of ≥10 non-HIV medications, presence of dyslipidemia, and concomitant use of HIV protease inhibitors. [8]
Transplant recipients represent another special population where this compound use requires extreme caution due to the profound interactions with immunosuppressant medications. The dramatic increases in cyclosporine and tacrolimus exposure (4.6-fold and 70-fold, respectively) coupled with extended elimination half-lives create significant risk for nephrotoxicity and other serious adverse effects. [7] If this compound must be administered to transplant recipients, meticulous therapeutic drug monitoring with substantial dose reductions (up to 90% for tacrolimus) and extended dosing intervals are mandatory, along with frequent assessment of renal function and immunosuppressant-related toxicities.
Effective management of this compound drug interactions requires a systematic approach beginning with comprehensive medication reconciliation before initiating therapy. This process should include thorough review of prescription medications, over-the-counter products, and herbal supplements, with particular attention to CYP3A4 and P-gp substrates with narrow therapeutic indices. [5] [3] The following strategic approaches should be employed:
Absolute Contraindications: this compound is absolutely contraindicated with strong CYP3A4 inducers such as rifampin, carbamazepine, and St. John's wort due to potential loss of antiviral efficacy. [2] [9] Similarly, co-administration with certain HIV protease inhibitors (atazanavir, darunavir, fosamprenavir, lopinavir) is contraindicated as these agents significantly reduce this compound concentrations. [7]
Alternative Therapies: When possible, alternative medications with lower interaction potential should be substituted for interacting drugs during this compound therapy. For example, in HIV co-infected patients, integrase strand transfer inhibitors or specific NNRTI-based regimens may be preferable to protease inhibitor-based antiretroviral therapy. [8]
Dose Modification and Monitoring: For medications that must be continued during this compound therapy, dose adjustments coupled with enhanced therapeutic drug monitoring and clinical surveillance are essential. This approach is particularly important for drugs such as calcineurin inhibitors, where dramatic dose reductions and extended dosing intervals are necessary. [7]
Figure 2: Clinical Decision Pathway for Managing this compound Drug Interactions
Objective: To evaluate the effect of steady-state this compound on the pharmacokinetics of a sensitive CYP3A4 substrate (midazolam) in healthy volunteers.
Study Design: Open-label, fixed-sequence, single-center study in 24 healthy adult volunteers.
Inclusion Criteria: Healthy males and females aged 18-55 years, BMI 18-30 kg/m², normal laboratory parameters, negative for HIV, HCV, and HBsAg.
Exclusion Criteria: History of significant medical conditions, use of any prescription medications within 30 days, use of OTC products/herbal supplements within 14 days, smoking >10 cigarettes/day, known sensitivity to this compound or midazolam.
Methods:
Pharmacokinetic Sampling:
Bioanalytical Methods: Validated LC-MS/MS methods for quantification of midazolam and this compound in human plasma with appropriate quality controls.
Statistical Analysis: Comparison of midazolam PK parameters (AUC0-∞, Cmax, Tmax, t½) between Phase 1 and Phase 2 using geometric mean ratios and 90% confidence intervals.
Objective: To assess the effect of steady-state this compound on the pharmacokinetics of digoxin, a P-gp substrate.
Study Design: Open-label, fixed-sequence study in 20 healthy volunteers.
Methods:
Pharmacokinetic Sampling: Digoxin concentrations pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
Safety Monitoring: Continuous cardiac monitoring for first 12 hours post-digoxin dosing, with standard 12-lead ECGs at pre-dose and 4, 12, 24, and 96 hours post-dose.
These detailed protocols provide systematic approaches for characterizing this compound's interaction potential and can be adapted for assessment with other specific object drugs of clinical interest.
This compound presents a complex drug interaction profile characterized by its dual roles as both substrate and inhibitor of CYP3A4 and P-glycoprotein. The methodological framework outlined in these application notes provides comprehensive strategies for preclinical screening, clinical interaction studies, and practical management of identified interactions. Particular attention must be paid to special populations including HIV/HCV co-infected patients and transplant recipients, where medication complexity creates heightened risk for clinically significant interactions. While this compound's clinical use has declined with the availability of newer antivirals, the principles and methodologies for its interaction assessment remain scientifically valuable for drug development professionals and researchers studying protease inhibitors.
Telaprevir, when used in triple therapy for Hepatitis C Virus (HCV) genotype 1, significantly increases the incidence of dermatological adverse events (DAEs) compared to peginterferon and ribavirin alone [1] [2].
The table below summarizes the clinical grading and characteristics of these reactions:
| Grade | Severity | Clinical Description | Body Surface Area (BSA) | Key Features | Management Action |
|---|---|---|---|---|---|
| 1 | Mild | Localized or limited skin eruption [2] | Limited distribution [2] | With or without pruritus [2] | Continue therapy; symptomatic care (topical steroids, antihistamines) [2] |
| 2 | Moderate | Diffuse exanthem (erythematous-edematous scaling plaques/papules) [3] | Up to 50% BSA [1] [2] | No epidermal detachment; mucosal inflammation possible without ulceration [2] | Continue therapy; close monitoring for progression; symptomatic care [2] |
| 3 | Severe | Generalized rash [1] | >50% BSA, or any BSA with specific features [1] [2] | Vesicles/bullae, mucosal ulcers, epidermal detachment, target lesions, palpable purpura [1] [2] | Immediately discontinue this compound; consider sequential discontinuation of other drugs if no improvement [2] |
| 4 | Life-Threatening | SCARs (e.g., DRESS, SJS, TEN, AGEP) [1] [2] | Variable | Associated with systemic symptoms (fever, eosinophilia, lymphadenopathy, transaminitis) [4] | Permanently discontinue all causative drugs; initiate urgent medical care (e.g., systemic corticosteroids) [4] [2] |
Key Quantitative Data:
The pathogenesis of this compound-induced cutaneous reactions is primarily linked to a T-cell mediated immune response, a delayed (Type IV) hypersensitivity reaction [6] [7].
The following diagram illustrates this proposed immune mechanism:
Supporting Evidence: A key case report investigated the mechanism using a Lymphocyte Transformation Test (LTT). Peripheral blood mononuclear cells (PBMCs) from a patient with a severe this compound reaction showed significantly higher T-cell activation (CD3+/HLA-DR+ cells) upon exposure to this compound in vitro compared to baseline and healthy controls [6] [8]. Immediate and delayed skin prick tests with this compound were negative, further supporting a systemic T-cell response rather than an IgE-mediated or contact hypersensitivity [6].
Experimental Protocol: Lymphocyte Transformation Test (LTT) The LTT can be used to confirm this compound as the culprit drug and investigate the mechanism [6] [8].
Q1: Are the cutaneous reactions to this compound driven by the parent drug or its metabolites? The exact antigen is not definitively identified. However, the prevailing hypothesis suggests that reactive metabolites may play a key role. This compound is a xenobiotic metabolized by the cytochrome P450 system. In some individuals, reactive metabolites (such as the M11 metabolite) may be generated, which can act as haptens binding to host proteins to form neoantigens, or directly cause cellular stress, triggering an innate and adaptive immune response [8]. The skin itself expresses drug-metabolizing enzymes, which could contribute to local antigen formation [8].
Q2: What are the key biomarkers for monitoring and diagnosing severe reactions like SJS/TEN? Several biomarkers are associated with the severity of SCARs. The following diagram outlines a potential diagnostic workflow integrating these biomarkers:
Q3: Why is this compound never re-introduced after a severe reaction? Re-administration of this compound after a prior reaction carries a high risk of inducing a rapid and often more severe recurrence. Case reports describe patients who developed severe skin rash upon readministation after a previous non-severe rash, indicating a primed and potent immune memory response [2]. Therefore, re-challenge is contraindicated.
This section addresses common experimental and clinical challenges related to Telaprevir resistance.
| Challenge | Underlying Cause & Key Evidence | Recommended Solution & Rationale |
|---|
| Rapid Viral Breakthrough during monotherapy | Cause: Low genetic barrier to resistance; pre-existing variants expand under selective pressure. Evidence: Monotherapy for 12 weeks resulted in viral breakthrough in 8 of 10 patients, predominantly with Ala156 variants [1]. | Solution: Avoid monotherapy. Use this compound in combination with Peginterferon (PEG-IFN) and Ribavirin (RBV). Rationale: The combination therapy increases the genetic barrier to resistance, as the virus must develop resistance to multiple drug mechanisms simultaneously [2] [3]. | | Treatment failure in prior non-responders | Cause: Presence of pre-existing resistance-associated substitutions (RASs) and host factors. Evidence: In patients who previously did not respond to PEG-IFN/RBV, the SVR rate was 0% if this compound-resistant variants (e.g., at aa 54) were detected at baseline [2]. | Solution: Pre-screen for baseline RASs using sequencing. For patients with a history of non-response and detectable RASs, consider alternative DAA regimens without this compound [2] [4]. | | Persistence of resistant variants post-treatment | Cause: Some resistant variants can persist long-term, complicating retreatment options. Evidence: Resistant variants within the NS3 protease can be detected by clonal sequencing years after treatment with this compound or Boceprevir [5]. | Solution: For patients with prior this compound failure, test for persistent RASs before initiating a new regimen. Consider using newer DAAs with high barrier to resistance (e.g., next-generation NS5A inhibitors like Pibrentasvir) that retain activity against older RASs [6]. |
Q1: What are the key resistance mutations for this compound in HCV GT1, and how do they differ between subtypes 1a and 1b?
The major resistance mutations for this compound occur in the NS3/4A protease at positions V36, T54, R155, and A156 [7] [8]. There is a critical difference in the resistance patterns between subtypes:
Q2: What is the recommended methodology for detecting and monitoring this compound-resistant variants?
The standard method involves sequencing the HCV NS3 protease domain.
The following diagram illustrates the core experimental workflow for resistance variant detection and analysis.
Q3: From a drug design perspective, what strategies can be used to overcome the resistance issues seen with first-generation protease inhibitors like this compound?
Research into this compound resistance has informed the design of more robust antiviral inhibitors. Key strategies include:
Response-Guided Therapy (RGT) is a treatment paradigm where decisions on therapy duration are based on how rapidly a patient responds to treatment [1] [2]. The core principle is to tailor treatment to the individual: patients who clear a pathogen or achieve a specific biomarker response quickly are eligible for a shorter therapy duration, while slower responders receive a standard or extended duration [2]. This approach moves away from a "one-size-fits-all" model to optimize efficacy and reduce unnecessary side effects and costs [1] [2].
The application and tools of RGT have evolved significantly with advancements in treatment modalities:
| Era / Therapy Type | Treatment Regimen | RGT Role & Monitoring Point | Key Determinant for Therapy Duration |
|---|---|---|---|
| Historical HCV Treatment [1] [2] | PegIFN/RBV (Dual Therapy) | Cornerstone of therapy; individualize treatment duration [1]. | Time to undetectable HCV RNA (e.g., Week 4, 12, 24) [1]. |
| HCV PI-Based Triple Therapy [1] [2] | PegIFN/RBV + Protease Inhibitors (e.g., Telaprevir, Boceprevir) | Central element to increase SVR rates and shorten treatment [1]. | Extended Rapid Virologic Response (eRVR), e.g., undetectable HCV RNA at Week 4 and 12 [1]. |
| Modern HCV DAA Regimens [1] | IFN-free, Direct-Acting Antivirals (DAAs) | Role diminished; high efficacy (>90% SVR) and short, fixed durations [1]. | On-treatment virologic monitoring generally not required; "one size fits all" [1]. |
| Oncology (Precision Medicine) [3] [4] | Various Chemotherapies / Targeted Therapies | Emerging paradigm for de-escalation or adapting strategy [3]. | Radiological response (e.g., RECIST criteria) or functional drug sensitivity assays [3] [4]. |
The table below summarizes quantitative findings from key RGT clinical trials across different diseases:
| Disease Area | Study / Context | Intervention | Key Efficacy Finding | RGT Rule |
|---|---|---|---|---|
| Hepatitis C [2] | ILLUMINATE Trial | PegIFN/RBV + this compound | SVR rates were identical for 24- and 48-week regimens. | If undetectable at Weeks 4 & 12, treat for 24 weeks total [2]. |
| Ovarian Cancer [4] | NCT03949283 (2025) | ChemoID-guided vs. Physician's Choice | ORR: 55% vs. 5% (p<0.0001). mPFS: 11.0 months vs. 3.0 months. | Therapy selected based on assay testing cytotoxicity on bulk tumor cells and cancer stem cells [4]. |
The ChemoID assay is a CLIA/CAP-certified functional precision medicine protocol used to guide chemotherapy selection [4].
Assay Sensitivity: Using insufficiently sensitive HCV RNA assays can lead to misclassification of response. Highly sensitive real-time PCR-based assays (LOD ≤15 IU/ml) are recommended [1].
Defining Stopping Rules: In interferon-based eras, a "futility rule" was used: patients not achieving a specific HCV RNA decline by Week 12 were advised to stop therapy to avoid unnecessary side effects [1].
Interpreting "Detectable,
End [label="Evaluate SVR" fillcolor="#FBBC05" fontcolor="#202124"] }
Title: Functional Drug Assay Guidance Workflow
| Issue | Cause & Solution |
|---|---|
| Labels not appearing on edges. | The labeldistance attribute might be set too low or not at all. Solution: Explicitly set labeldistance=2.5 or higher in the edge attributes [5]. |
| HTML-like labels not rendering. | The Graphviz engine may lack libexpat support or you may be using an outdated web service. Solution: Use a fully-featured local Graphviz installation or a modern web-based editor like the "Graphviz Visual Editor" [6]. |
| Poor text contrast in nodes. | The default font color may not contrast with the node's fillcolor. Solution: Always explicitly set fontcolor for nodes, especially when using a custom fillcolor [7] [8]. |
| Custom colors not working. | Incorrect color name or format. Solution: Use hexadecimal codes (e.g., "#4285F4") for reliability. The official Graphviz color page lists all valid names and codes [7]. |
I hope this technical support center provides a solid foundation for your work. Should you encounter more specific issues with clinical data interpretation or Graphviz functionality, please feel free to ask for further assistance.
The table below summarizes the expected interactions and management strategies based on pharmacokinetic data.
| Immunosuppressant | Effect of Telaprevir | Mechanism | Management Recommendation |
|---|---|---|---|
| Cyclosporine | ↑ Exposure (Expected) | CYP3A4/P-gp inhibition [1] | Intensive Therapeutic Drug Monitoring (TDM) for dose optimization [1] |
| Tacrolimus | ↑ Exposure (Expected) | CYP3A4/P-gp inhibition [1] | Intensive Therapeutic Drug Monitoring (TDM) for dose optimization [1] |
| Sirolimus | ↑ Exposure (Expected) | CYP3A4/P-gp inhibition [1] | Intensive Therapeutic Drug Monitoring (TDM) for dose optimization [1] |
For researchers investigating these interactions, the following workflow outlines a standard protocol for assessing and managing the drug-drug interaction (DDI) risk. This process is based on established in vitro and clinical pharmacokinetic study principles.
The table below summarizes core quantitative findings on this compound dose adjustment strategies from pivotal clinical studies.
| Study Focus | Dosing Strategy / Study Groups | Key Efficacy Outcome (SVR) | Key Safety Outcome |
|---|---|---|---|
| Renal Function-Based Starting Dose [1] | TVR starting dose adjusted by TVR/unadjusted eGFR ratio (Target: ≥23 to <32) | SVR rate significantly higher with ratio ≥23 (87.2%) vs. <23 (66.7%) [1] | Ratio ≥32 was a significant predictor of renal impairment and anemia (OR 12.09 and 4.14) [1] |
| Anemia Management via TVR Reduction [2] | TVR-Reduced Group (n=25): TVR dose reduced from 2250 mg to 1500 mg at Hb <12 g/dL, RBV maintained. TVR-Standard Group (n=28): Standard TVR dose (2250 mg), RBV reduced by 200 mg at Hb <12 g/dL. | Comparable SVR rates: TVR-Reduced (80%) vs. TVR-Standard (76%) [2] | Lower incidence of renal impairment in TVR-Reduced group (6%) vs. TVR-Standard (11%); comparable TVR discontinuation rates due to AEs [2] | | Phase 3 Study in Prior Non-responders/Relapsers [3] | All patients: TVR (750 mg q8h) + PEG-IFN/RBV for 12 wks, then PEG-IFN/RBV for 12 wks. Aggressive, pre-specified RBV dose reduction for anemia. | SVR rates: Relapsers 88.1% (96/109); Non-responders 34.4% (11/32) [3] | Skin disorders: 82.3% (116/141). Discontinuation of all drugs due to AEs: 16.3% (23/141), frequently due to anemia [3] |
For researchers aiming to replicate or build upon these clinical findings, here are the detailed methodologies.
This study aimed to determine if adjusting the this compound starting dose based on renal function reduces adverse effects and affects SVR.
This randomized, two-arm study evaluated the effects of this compound versus Ribavirin dose reduction for managing anemia.
Diagram: Adverse Effect Management Decision Pathway for this compound Therapy
What is the most critical warning associated with this compound? this compound carries a Boxed Warning for serious, sometimes fatal, skin reactions, including Stevens-Johnson Syndrome (SJS), Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), and Toxic Epidermal Necrolysis (TEN) [4] [5] [6]. It must be used in combination with peginterferon alfa and ribavirin, which also have their own warnings.
How should I manage a patient developing a rash on TVR therapy?
Is standard this compound dose reduction recommended for renal impairment? Official prescribing information states no dose adjustment is recommended for mild, moderate, or severe renal dysfunction, though data for end-stage renal disease is unavailable [4]. However, recent clinical evidence suggests that calculating the TVR/unadjusted eGFR ratio before starting therapy and aiming for a ratio between 23 and 32 can significantly reduce the risk of renal impairment and anemia while optimizing SVR rates [1].
Can I reduce the this compound dose to manage anemia instead of reducing Ribavirin? Yes, evidence from a randomized controlled trial indicates that reducing the TVR dose (from 2250 mg to 1500 mg) upon the onset of anemia, while maintaining the Ribavirin dose, is an effective strategy. This approach was shown to prevent the progression of anemia without compromising the antiviral efficacy, yielding SVR rates comparable to the standard approach of reducing Ribavirin [2].
The table below summarizes key information about this compound and the common reasons for treatment failure during its use.
| Aspect | Details & Challenges |
|---|---|
| Drug Class | First-generation NS3/4A protease inhibitor. [1] |
| Historical Use | Used in triple therapy with peginterferon alfa (PEG-IFN) and ribavirin (RBV) for HCV genotype 1. [1] |
| Withdrawal | Voluntarily withdrawn from the market in 2015 due to superior, safer therapies. [1] [2] [3] |
| Common Reasons for Failure | • Low Barrier to Resistance: Rapid emergence of resistant virus. [4] [1] • Side Effects: Led to dose modifications or discontinuation (e.g., severe rash, anemia, anal symptoms). [1] [5] • Patient Factors: Advanced cirrhosis (risk of hepatic decompensation), difficult-to-treat genotype 1a, specific IL28B genotype. [1] [6] [7] | | Predictive Markers | • High baseline α-fetoprotein and specific IL28B non-TT genotype predicted lower cure rates. [6] • Altered dynamics of innate immune biomarkers (sCD14, IL-18). [8] |
For researchers studying salvage strategies, the focus has shifted to modern, pangenotypic (effective against all HCV genotypes), all-oral Direct-Acting Antiviral (DAA) combinations. The following regimens are approved for patients who have failed prior therapies, including those containing older protease inhibitors.
| Scenario / Prior Treatment | Recommended Salvage Regimen (Examples) | Evidence & Notes |
|---|---|---|
| General Retreatment Principle | Use a DAA combination with a different mechanism of action/multiple targets to overcome resistance. [4] [3] [9] | --- |
| Prior DAA Failure (e.g., NS5A inhibitor or Protease Inhibitor) | Glecaprevir/Pibrentasvir (G/P) [3], Sofosbuvir/Velpatasvir/Voxilaprevir (SOF/VEL/VOX) [3] | G/P is indicated for patients previously treated with an NS5A or NS3/4A PI (but not both). [3] SOF/VEL/VOX is indicated for re-treatment in patients previously treated with an NS5A inhibitor-containing regimen. [3] |
| Prior First-Generation PI (e.g., this compound) | Any modern pangenotypic regimen (e.g., Glecaprevir/Pibrentasvir or Sofosbuvir/Velpatasvir) [10] [3] | These regimens are highly effective and have overcome the limitations of early PIs. Genotype testing is now considered less critical before treatment. [10] |
For laboratory research on this compound failure, the following methodologies and biomarkers from historical studies may be relevant.
The following diagram outlines a logical research workflow for investigating a case of suspected this compound treatment failure, based on historical data and modern follow-up.
This compound was used with peginterferon alfa and ribavirin as a triple therapy for chronic Hepatitis C, genotype 1 [1]. It has been replaced by newer antiviral agents with superior efficacy and better tolerance [1].
Q1: What are the common gastrointestinal (GI) side effects associated with this compound? The most frequent GI side effects are nausea (39%), diarrhea (26%), and vomiting (13%) [2]. These effects were often reported in clinical trials where this compound was used in combination with peginterferon alfa and ribavirin.
Q2: Why is it important to take this compound with food? this compound should be taken within 30 minutes after eating a high-fat meal or snack (about 20 grams of fat) [3]. This is crucial because food significantly improves the absorption of the drug into the bloodstream, ensuring it works effectively.
Q3: What strategies can help manage nausea and vomiting?
Q4: How should diarrhea be managed?
Q5: When should I contact my doctor about GI side effects? Contact your doctor immediately if you experience severe or persistent symptoms, symptoms of dehydration (such as feeling very thirsty, being unable to urinate, or confusion), or if you are unable to keep down fluids or take your medication [2].
The following table summarizes the incidence of key side effects from this compound combination therapy compared to peginterferon and ribavirin alone, based on clinical trial data [2].
| Side Effect | Incidence with this compound Combination Therapy | Incidence with Peginterferon & Ribavirin Alone |
|---|---|---|
| Nausea | 39% | Not Specified |
| Diarrhea | 26% | Not Specified |
| Vomiting | 13% | Not Specified |
| Fatigue | 56% | Not Specified |
| Rash (all grades) | 56% | Not Specified |
| Pruritus (Itching) | 47% | Not Specified |
| Anemia | 36% | Not Specified |
| Dysgeusia (Taste Alteration) | 10% | Not Specified |
Protocol for Managing Gastrointestinal Side Effects in Clinical Trials Based on reported methodologies from clinical trials, the following protocol was used to manage adverse events [4] [5].
The diagram below outlines a systematic approach for managing GI side effects during this compound therapy, as derived from clinical protocols.
The table below summarizes the key efficacy and safety data from clinical trials and meta-analyses for telaprevir and boceprevir, both used in combination with Pegylated Interferon and Ribavirin (PR).
| Aspect | This compound (TVR) | Boceprevir (BOC) |
|---|---|---|
| Class | NS3/4A Protease Inhibitor [1] [2] | NS3/4A Protease Inhibitor [1] [2] |
| Target Population | Chronic Hepatitis C, Genotype 1 [1] [2] | Chronic Hepatitis C, Genotype 1 [1] [2] |
| SVR in Treatment-Naïve | ~75% [3] [2] | ~63-68% [2] |
| SVR in Prior Relapsers | 86% [3] | 69-75% (with 48-week therapy) [4] |
| Key Efficacy Differentiator | Treatment experience & response type: Highest SVR in relapsers (86%), moderate in partial responders (57%), lowest in null responders (31%) [3]. | Lead-in phase response: A 4-week PR lead-in helped identify patients with better response and reduced resistance risk [2]. |
| Common Adverse Events | Rash, pruritus (itchiness), anemia, diarrhea, nausea [1] [3] [2] | Anemia, neutropenia, dysgeusia (taste disturbance) [1] [2] |
| Key Safety Differentiator | Significantly more associated with rash and pruritus [1]. | Significantly more associated with neutropenia and anemia [1]. |
| Real-World SVR | 56% [5] | 53% [5] |
| Real-World Discontinuation | Higher in cirrhotic patients (up to 58%) [5] | Lower than this compound in some real-world cohorts [5] |
The efficacy and safety data in the table above were derived from rigorous Phase II and III clinical trials. The methodologies for these pivotal studies are summarized below.
The following diagram illustrates the distinct treatment workflows for this compound and boceprevir, highlighting the key difference in the lead-in phase.
| Trial / Study | Patient Population | Treatment Regimen | SVR Rate (%) | Control Arm (PR48) SVR (%) |
|---|---|---|---|---|
| PROVE 3 (Phase 2b) [1] | Prior Treatment Failures (Relapsers, Non-responders, Breakthroughs) | TVR (12 wk) + PR (24 wk) | 51% | 14% |
| TVR (24 wk) + PR (48 wk) | 52% | |||
| PROVE 3 (Subgroup) [1] | Prior Relapsers | TVR (12 wk) + PR (24 wk) | 69% | 20% |
| TVR (24 wk) + PR (48 wk) | 76% | |||
| PROVE 3 (Subgroup) [1] | Prior Non-responders | TVR (12 wk) + PR (24 wk) | 39% | 9% |
| TVR (24 wk) + PR (48 wk) | 38% | |||
| REALIZE (Phase 3) [2] | Prior Relapsers | TVR (12 wk) + PR (48 wk) | 88% | 24%* |
| Prior Partial Responders | TVR (12 wk) + PR (48 wk) | 56% | 15%* | |
| Prior Null Responders | TVR (12 wk) + PR (48 wk) | 33% | 5%* | |
| Japanese Phase 3 [3] | Prior Relapsers | TVR (12 wk) + PR (24 wk) | 88.1% | Not Applicable |
| Prior Non-responders | TVR (12 wk) + PR (24 wk) | 34.4% | Not Applicable | |
| Real-World Study [4] | Mixed (Real-World Setting) | TVR-based Triple Therapy | 60.6% (Co-infected) | 42.2% (Mono-infected control) |
*SVR rates for the control arm (placebo + PR48) in the REALIZE trial were reported as 24% for relapsers, 15% for partial responders, and 5% for null responders [2].
The compelling data from these trials were generated through rigorous methodologies. Here is a summary of the core experimental designs.
The following diagram illustrates this compound's mechanism and the resulting treatment response pathway that underpins the improved efficacy.
While this compound significantly improved efficacy, its safety profile differed from standard care.
This compound-based triple therapy represented a major advance in HCV treatment, demonstrating that targeting the NS3/4A protease could dramatically improve SVR rates, even in difficult-to-treat populations like prior null responders. However, its use was associated with a distinct and manageable toxicity profile. The legacy of this compound lies in proving the efficacy of direct-acting antivirals, paving the way for the development of safer, more effective, and interferon-free regimens in use today [6] [7].
The table below summarizes the key performance metrics of this compound-based triple therapy compared to the previous standard of care.
| Aspect | This compound + Peginterferon + Ribavirin (Triple Therapy) | Peginterferon + Ribavirin (Dual Therapy) |
|---|---|---|
| Sustained Virological Response (SVR) | 75.0% in genotype 1 patients [1]. Up to 97% in prior relapsers [2]. | 40.4% in genotype 1 patients [1] |
| Treatment Duration | Shortened; 24-48 weeks based on response [2] [3] | Standard 48 weeks [3] |
| Incremental Cost-Effectiveness Ratio (ICER) | $8,277 per QALY (Brazil, vs. dual therapy) [1]. $16,778 - $34,279 per QALY (US, by patient subgroup) [4] | Reference (less effective and costly long-term) |
| Key Limitations | Added side effects (rash, anemia) [2] [3]; Complex dosing (every 8 hours) [3]; Only for genotype 1 [5] [3] | Low efficacy; Poor side effect profile; Lengthy treatment [6] [3] |
The foundational data for this compound's efficacy and cost-effectiveness came from several pivotal clinical trials and economic models:
The following diagram illustrates the typical patient pathway and key decision points in these clinical trials:
While this compound represented a major advance, its clinical use was short-lived due to significant limitations and the rapid development of superior drugs [6] [3].
This compound is an oral protease inhibitor that directly targets the HCV NS3/4A serine protease, an enzyme essential for viral replication. As one of the first direct-acting antiviral agents against hepatitis C virus (HCV), this compound represented a significant therapeutic advancement when added to the previous standard of care (pegylated-interferon and ribavirin, collectively known as PR). The development program for this compound included three pivotal Phase 3 clinical trials: ADVANCE, REALIZE, and ILLUMINATE, which collectively enrolled more than 2,500 patients with genotype 1 chronic HCV infection, the most prevalent and difficult-to-treat genotype in the United States and Europe [1] [2].
The clinical development program for this compound was designed to address two major patient populations: those who had never received treatment (treatment-naïve) and those who had failed prior therapy with PR (treatment-experienced). The ADVANCE and ILLUMINATE trials focused on treatment-naïve patients, while the REALIZE trial exclusively enrolled treatment-experienced patients, including prior relapsers, partial responders, and null responders—the most difficult-to-treat population. This comprehensive review synthesizes the key efficacy, safety, and methodological findings from these trials to provide researchers, scientists, and drug development professionals with a complete evidence-based assessment of this compound's clinical profile.
The three Phase 3 trials employed distinct designs tailored to their specific research objectives and patient populations, though they shared common elements in their assessment of this compound-based therapy.
Table 1: Overview of this compound Phase 3 Clinical Trial Designs
| Trial | Patient Population | Sample Size | Treatment Arms | Primary Endpoint |
|---|---|---|---|---|
| ADVANCE | Treatment-naïve | 1,088 | T8PR, T12PR, PR48 | SVR rate [3] |
| REALIZE | Treatment-experienced | 662 | Simultaneous start, Lead-in, Control | SVR rates across prior response subgroups [4] |
| ILLUMINATE | Treatment-naïve | 540 | T12PR24, T12PR48 (response-guided) | Non-inferiority of SVR between randomized arms [2] [5] |
ADVANCE employed a three-arm, double-blind, randomized, placebo-controlled design where patients received either: (1) 8 weeks of this compound combined with PR followed by additional PR (T8PR); (2) 12 weeks of this compound combined with PR followed by additional PR (T12PR); or (3) PR alone for 48 weeks (PR48) [3]. The study incorporated a response-guided therapy component, allowing patients with rapid virologic response to receive shorter total treatment duration.
REALIZE utilized a randomized, double-blind, placebo-controlled design with three arms to evaluate treatment-experienced patients: (1) simultaneous start of this compound with PR; (2) lead-in phase of 4 weeks of PR alone followed by this compound with PR; and (3) control arm receiving PR alone [4]. This was the only Phase 3 trial specifically designed to evaluate all major subgroups of patients whose prior treatment had failed, including the challenging null responder population.
ILLUMINATE implemented an open-label, randomized, response-guided design where all patients initially received 12 weeks of this compound-based triple therapy [2] [5]. Those who achieved an extended rapid virologic response (eRVR), defined as undetectable HCV RNA at both weeks 4 and 12, were randomized at week 20 to receive either 24 or 48 weeks of total therapy to evaluate non-inferiority.
The trials shared several methodological commonalities that enhance the comparability of their results:
The following diagram illustrates the patient flow and response-guided treatment algorithm used in the ILLUMINATE trial:
The ADVANCE and ILLUMINATE trials demonstrated substantial improvements in SVR rates for treatment-naïve patients receiving this compound-based regimens compared to standard PR therapy alone.
Table 2: Efficacy Results in Treatment-Naïve Patients (ADVANCE and ILLUMINATE Trials)
| Trial | Treatment Arm | SVR Rate (%) | Relapse Rate (%) | RVR Rate (%) | eRVR Rate (%) |
|---|---|---|---|---|---|
| ADVANCE | T12PR | 75 | N/R | 68 | N/R [3] |
| ADVANCE | T8PR | 69 | N/R | 66 | N/R [3] |
| ADVANCE | PR48 (Control) | 44 | N/R | 9 | N/R [3] |
| ILLUMINATE | T12PR24 (eRVR) | 92 | 5.7 | N/R | 100 [2] |
| ILLUMINATE | T12PR48 (eRVR) | 88 | 1.9 | N/R | 100 [2] |
| ILLUMINATE | Overall this compound | 72 | 7.7 | 72 | 65 [2] |
In the ADVANCE trial, the T12PR regimen significantly increased SVR rates by 31 percentage points compared to PR alone (75% vs. 44%, p<0.0001) [3]. A notably higher proportion of patients achieved rapid virologic response (RVR) with this compound-based regimens (68% in T12PR) compared to PR alone (9%), enabling many patients to qualify for shorter total treatment duration.
The ILLUMINATE trial established that response-guided therapy was highly effective, demonstrating non-inferiority of 24-week total treatment duration compared to 48 weeks in patients who achieved eRVR (92% vs. 88% SVR, respectively) [2] [5]. This finding was particularly significant as it allowed the majority of treatment-naïve patients (65%) to benefit from substantially shorter therapy without compromising efficacy, while reducing exposure to treatment-related adverse events.
The REALIZE trial provided comprehensive evidence of this compound's efficacy across all major categories of treatment-experienced patients, including the most difficult-to-treat null responders.
Table 3: Efficacy Results in Treatment-Experienced Patients (REALIZE Trial)
| Prior Response Category | This compound-Based Arms SVR (%) | Control Arm SVR (%) | Absolute Improvement |
|---|---|---|---|
| Relapsers | 86 | 24 | +62 percentage points [4] |
| Partial Responders | 57 | 15 | +42 percentage points [4] |
| Null Responders | 31 | 5 | +26 percentage points [4] |
| Overall | 65 | 17 | +48 percentage points [6] |
The results demonstrated that prior response to PR therapy strongly predicted outcomes with this compound-based triple therapy. Relapsers achieved outstanding SVR rates of 86%, while partial responders and null responders showed more modest but still significantly improved responses compared to PR re-treatment (57% and 31%, respectively) [4]. The REALIZE trial also evaluated whether a 4-week lead-in phase of PR alone before initiating this compound provided any benefit, finding no significant difference in SVR rates between the simultaneous start and lead-in arms across all patient subgroups [4].
Advanced Fibrosis Patients: Data from the Early Access Program (HEP3002) demonstrated that patients with advanced fibrosis (Metavir F3) or compensated cirrhosis (F4) could achieve satisfactory SVR rates with this compound-based therapy, though slightly lower than those observed in clinical trials [7]. In this real-world population, the overall SVR rate was 64% by intention-to-treat analysis, with baseline FibroScan values showing some correlation with treatment response in univariate but not multivariate analysis [7].
Resistance Analysis: Research on patients who experienced virologic failure in the Phase 3 trials revealed that viral populations enriched with this compound-resistant variants typically reverted to wild-type dominance after treatment cessation, with genotype 1b reverting significantly faster (median 1.0 month to <20% resistance) than genotype 1a (median 8.3 months to <20% resistance) [8]. This has important implications for potential re-treatment strategies with other direct-acting antiviral agents.
The safety profile of this compound-based regimens was consistent across all three Phase 3 trials, with characteristic adverse events emerging as class effects of protease inhibitors when combined with PR therapy.
Treatment discontinuation due to adverse events occurred more frequently in this compound-based arms compared to PR-alone control arms. In the ILLUMINATE trial, discontinuation of all study drugs during the this compound dosing period occurred in 6.9% of patients [2]. The ADVANCE trial reported discontinuation rates due to adverse events of 8% in the T8PR group, 7% in the T12PR group, and 4% in the PR48 control group [3].
To optimize treatment outcomes while managing adverse events, a sequential discontinuation strategy was implemented in the Phase 3 studies. This approach allowed patients to continue pegylated-interferon and ribavirin after stopping this compound, maintaining their chance at achieving SVR while managing this compound-specific toxicities. Discontinuation of all medicines due to either rash or anemia during the this compound treatment phase was 1% to 3% in the this compound treatment arms [4].
Advanced modeling of viral evolutionary dynamics after this compound-based treatment failure provided important insights into the fitness costs of resistance-associated variants and their persistence in the absence of drug selective pressure.
The following diagram illustrates the viral population dynamics after cessation of this compound therapy:
When compared to the previous standard of care (48 weeks of PR therapy), this compound-based regimens demonstrated substantial improvements across all patient populations:
The safety and tolerability profile of this compound-based regimens, while presenting new management challenges with anemia and rash, was considered acceptable given the substantial improvements in efficacy. The sequential discontinuation strategy and clear management guidelines for adverse events enabled many patients to successfully complete therapy while maintaining the opportunity for viral eradication.
The comprehensive clinical development program for this compound, encompassing the ADVANCE, REALIZE, and ILLUMINATE trials, established a new paradigm in HCV treatment by demonstrating that direct-acting antiviral agents could dramatically improve outcomes when combined with pegylated-interferon and ribavirin. The key findings from these studies include:
The table below summarizes key pharmacokinetic properties and interaction data for telaprevir and boceprevir.
| Parameter | This compound | Boceprevir |
|---|---|---|
| Primary Metabolic Pathway | Cytochrome P450 3A4 (CYP3A4) [1] [2] [3] | Aldoketoreductase (AKR)-mediated pathway [1] [2] |
| Other Metabolic Pathways | Hydrolysis, reduction [3] | Minor CYP3A4/5 pathway [1] [2] |
| Protein Binding | 59-76% [3] | Approximately 75% [1] |
| Apparent Volume of Distribution | ~252 L [3] | ~772 L [4] |
| Half-Life | 4.0-4.7 hours (single dose); 9-11 hours (steady-state) [3] | ~3.4 hours [4] |
| Dosing Regimen | 750 mg every 8 hours [1] | 800 mg every 8 hours [1] |
| Food Effect | Critical; increases exposure by 117% to 330% depending on fat content [3] | Enhances absorption by up to 60% [4] |
| Inhibition Potential | Strong CYP3A4 inhibitor; P-glycoprotein (P-gp) inhibitor [5] [2] | CYP3A4 inhibitor [2] |
| Effect on Maraviroc Exposure | Significantly increases MVC exposure (AUC increased ~9.5-fold) [5] [6] | Significantly increases MVC exposure (AUC increased ~3-fold) [5] [6] |
| Effect on Dolutegravir Exposure | Increases dolutegravir AUC by 25% [1] [7] | Minimal to no effect on dolutegravir AUC [1] [7] |
The different metabolic profiles of this compound and boceprevir are a key determinant of their drug interaction potential. The following diagram illustrates their primary elimination routes and interaction risks.
These distinct pathways explain the different drug interaction profiles observed in the provided data:
The comparative data comes from well-designed clinical studies. Here are the methodologies for two key experiments that provide direct, quantitative comparisons.
1. Study on Interactions with Dolutegravir [1]
2. Study on Interactions with Maraviroc [5] [6]
The table below compares the primary viral targets of Telaprevir for Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
| Feature | Original Indication: HCV | Repurposing Candidate: SARS-CoV-2 |
|---|---|---|
| Primary Viral Target | HCV NS3-4A serine protease [1] | SARS-CoV-2 Main Protease (Mpro) [2] [3] |
| Target Role | Cleaves HCV polyprotein for viral replication [1] | Cleaves SARS-CoV-2 polyprotein (replication & transcription) [2] |
| Inhibition IC₅₀ | 0.35 μM (NS3-4A protease) [1] | 7.6 - 748.5 nM (for designed derivatives); 11.552 μM (this compound in cell culture) [2] [4] [5] |
| Other Potential Targets | - | Human Angiotensin-Converting Enzyme 2 (hACE2) receptor; Cathepsin L (CTSL) [2] |
The following diagram illustrates the dual antiviral mechanisms of this compound against SARS-CoV-2, targeting both viral replication inside the cell and viral entry at the cell membrane.
The table below summarizes key experimental data for this compound's activity against HCV and SARS-CoV-2.
| Assay Type | HCV (Genotype 1b) | SARS-CoV-2 |
|---|---|---|
| Enzyme Inhibition (IC₅₀) | 0.35 μM (NS3-4A protease) [1] | N/A for this compound (Derivatives: 7.6 nM - 748.5 nM) [4] [5] |
| Cell-Based Antiviral (IC₅₀) | Reduced HCV RNA in replicon cells [1] | 11.552 μM (Vero E6 cells) [2] [6] |
| Cytotoxicity (CC₅₀) | No significant toxicity (Huh-7, HepG2 cells) [1] | 60.865 μM (Vero E6 cells) [2] [6] |
| Selectivity Index (SI) | Not specified | 5.27 (SI = CC₅₀/IC₅₀) [2] [6] |
| Animal Model Efficacy | Reduced HCV RNA in human hepatocyte mouse model [1] | Derivatives (MI-09, MI-30) reduced viral load in transgenic hACE2 mice [4] [5] |
For researchers looking to validate or build upon these findings, here is a summary of the key methodologies used in the studies.
1. Molecular Docking & Dynamics Simulations [2]
2. In Vitro Cell-Based Antiviral Assay [2] [1]
3. X-ray Crystallography [3]
Irritant